Product packaging for Itopride N-Oxide(Cat. No.:CAS No. 141996-98-7)

Itopride N-Oxide

Cat. No.: B601819
CAS No.: 141996-98-7
M. Wt: 374.4 g/mol
InChI Key: PZXRVVNIISGQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Itopride N-Oxide (CAS 141996-98-7), with the molecular formula C20H26N2O5 and a molecular weight of 374.43 g/mol, is a primary metabolite and a known oxidative degradation product of the prokinetic drug Itopride . This compound is an essential biochemical tool in pharmaceutical research and development, primarily serving as a high-purity certified reference standard. Its main applications include facilitating robust analytical method development and validation for techniques such as High-Performance Liquid Chromatography (HPLC), mass spectroscopy, and NMR spectroscopy . It is critical for comprehensive impurity profiling, enabling drug manufacturers to identify, quantify, and characterize this specific impurity to ensure the safety, efficacy, and quality of Itopride-based drug formulations in compliance with stringent regulatory standards from agencies like the USFDA and EMA . Furthermore, this compound plays a vital role in drug stability and degradation studies, where researchers use it to understand the degradation pathways of Itopride and to establish appropriate shelf-life and storage conditions for pharmaceutical products . The compound is metabolized from Itopride primarily in the liver by flavin-containing monooxygenases (FMO1 and FMO3) and is excreted predominantly in this form via the kidneys . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O5 B601819 Itopride N-Oxide CAS No. 141996-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-22(2,24)11-12-27-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(25-3)19(13-16)26-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXRVVNIISGQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849552
Record name 2-{4-[(3,4-Dimethoxybenzamido)methyl]phenoxy}-N,N-dimethylethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141996-98-7
Record name Itopride N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141996987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{4-[(3,4-Dimethoxybenzamido)methyl]phenoxy}-N,N-dimethylethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ITOPRIDE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78XTV4HJE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Itopride N-Oxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Itopride N-Oxide, the primary metabolite of the prokinetic agent Itopride. This document covers its chemical structure, physicochemical properties, and relevant experimental protocols. Additionally, it visualizes the metabolic pathway of Itopride and the signaling cascades of the parent compound, providing a comprehensive resource for researchers in pharmacology and drug development.

Chemical Structure and Identity

This compound is the major product of the in vivo metabolism of Itopride, formed through the action of flavin-containing monooxygenase (FMO) enzymes.[1]

Chemical Name: 2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide[2]

Image of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C20H26N2O5[2][3]
Molecular Weight 374.43 g/mol [3]
CAS Number 141996-98-7
Melting Point 162-165°C
Solubility Slightly soluble in Chloroform.
Predicted pKa 13.93 ± 0.46 (strongest acidic)
Monoisotopic Mass 374.184 g/mol

Metabolism and Signaling Pathways

This compound is the principal metabolite of Itopride, a gastroprokinetic agent that exerts its therapeutic effects through a dual mechanism of action: dopamine D2 receptor antagonism and acetylcholinesterase inhibition. This compound itself is generally considered to be an inactive metabolite.

Metabolic Pathway of Itopride

The metabolic conversion of Itopride to this compound is a critical aspect of its pharmacokinetics. This biotransformation is primarily mediated by the flavin-containing monooxygenase (FMO) system in the liver.

Itopride_Metabolism Itopride Itopride Itopride_N_Oxide This compound (Inactive Metabolite) Itopride->Itopride_N_Oxide N-Oxygenation FMO Flavin-containing monooxygenase (FMO) FMO->Itopride_N_Oxide

Metabolic conversion of Itopride to this compound.
Signaling Pathways of Itopride

Understanding the signaling pathways of the parent drug, Itopride, is crucial for contextualizing the role of its N-oxide metabolite in pharmacological studies.

Itopride enhances gastrointestinal motility by blocking presynaptic dopamine D2 receptors in the myenteric plexus. This action inhibits the negative feedback loop of dopamine on acetylcholine (ACh) release, leading to increased ACh levels in the synaptic cleft.

D2_Antagonism cluster_presynaptic Presynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Inhibits ACh_Release Acetylcholine (ACh) Release D2_Receptor->ACh_Release Inhibition of ACh Release Itopride Itopride Itopride->D2_Receptor Blocks

Itopride's antagonism of the dopamine D2 receptor.

In addition to its effects on dopamine receptors, Itopride also acts as an acetylcholinesterase (AChE) inhibitor. By preventing the breakdown of acetylcholine, Itopride further increases the concentration of this neurotransmitter at the neuromuscular junction, promoting smooth muscle contraction and enhancing gastrointestinal motility.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Itopride Itopride Itopride->AChE Inhibits

Mechanism of acetylcholinesterase inhibition by Itopride.

Experimental Protocols

The following sections detail key experimental methodologies relevant to the study of this compound.

Forced Degradation of Itopride to Yield this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability of a drug substance. This compound is a known product of oxidative degradation of Itopride.

Objective: To induce the degradation of Itopride under stress conditions to generate and identify degradation products, including this compound.

Materials:

  • Itopride Hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Heating apparatus (water bath or oven)

  • HPLC system with UV or PDA detector

  • LC-MS system

Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve Itopride Hydrochloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Degradation:

    • To a portion of the stock solution, add an equal volume of 1N HCl.

    • Heat the mixture at 80°C for a specified period (e.g., 2 hours).

    • Cool the solution and neutralize with an appropriate amount of 1N NaOH.

    • Dilute the final solution with the mobile phase to a suitable concentration for analysis.

  • Alkaline Degradation:

    • To another portion of the stock solution, add an equal volume of 1N NaOH.

    • Heat the mixture at 80°C for a specified period (e.g., 2 hours).

    • Cool the solution and neutralize with an appropriate amount of 1N HCl.

    • Dilute the final solution with the mobile phase for analysis.

  • Oxidative Degradation:

    • Treat a portion of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H2O2).

    • Keep the solution at room temperature or heat gently for a defined period.

    • Dilute the resulting solution with the mobile phase for analysis. This compound is expected to be a major product under these conditions.

  • Thermal and Photolytic Degradation:

    • Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C) and/or UV/fluorescent light to assess thermal and photostability.

Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

  • Use LC-MS to identify the mass of the degradation products to confirm the formation of this compound (m/z ~375.18).

Forced_Degradation_Workflow start Start: Itopride Stock Solution acid Acid Degradation (e.g., 1N HCl, 80°C) start->acid alkali Alkaline Degradation (e.g., 1N NaOH, 80°C) start->alkali oxidative Oxidative Degradation (e.g., H2O2) start->oxidative thermal Thermal Degradation start->thermal photolytic Photolytic Degradation start->photolytic analysis HPLC / LC-MS Analysis acid->analysis alkali->analysis oxidative->analysis thermal->analysis photolytic->analysis end End: Identification of Degradation Products (including this compound) analysis->end

Workflow for forced degradation studies of Itopride.
Analytical Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the separation, identification, and quantification of Itopride and its metabolites, including this compound.

4.2.1. High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from the parent drug and other impurities.

Typical Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio can be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Itopride and this compound show significant absorbance (e.g., 258 nm).

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled (e.g., 25°C).

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity of this compound by determining its molecular weight and fragmentation pattern.

Ionization Technique: Electrospray Ionization (ESI) in positive mode is commonly used.

Mass Analysis:

  • Full Scan Mode: To determine the molecular weight of the eluting peaks. This compound is expected to show a protonated molecule [M+H]+ at m/z ≈ 375.

  • Tandem MS (MS/MS): To obtain structural information by fragmenting the parent ion. This can be used to confirm the identity of this compound by comparing its fragmentation pattern with that of a reference standard or by predicting fragmentation pathways.

Conclusion

This compound is the primary and inactive metabolite of the prokinetic drug Itopride. A thorough understanding of its chemical properties and the methods for its generation and analysis is crucial for researchers involved in the development and quality control of Itopride-based pharmaceuticals. While this compound itself is not pharmacologically active, its formation is a key aspect of the parent drug's metabolism and its presence can be an indicator of oxidative degradation. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for further investigation in this area.

References

Itopride N-Oxide: A Comprehensive Technical Guide to the Primary Metabolite of Itopride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride is a prokinetic agent with a unique dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2][3] This dual action enhances gastrointestinal motility, making it an effective treatment for functional dyspepsia and other motility-related gastrointestinal disorders.[1][4] A thorough understanding of its metabolic fate is crucial for drug development, clinical pharmacology, and safety assessment. This technical guide provides an in-depth analysis of Itopride N-Oxide, the primary and pharmacologically inactive metabolite of Itopride.

The Metabolic Pathway of Itopride

Itopride undergoes extensive hepatic metabolism following oral administration. The principal metabolic transformation is the N-oxidation of the dimethylamino group, leading to the formation of this compound (C20H26N2O5). This reaction is almost exclusively catalyzed by the flavin-containing monooxygenase (FMO) system, particularly the FMO3 isoform.

Unlike many other prokinetic agents such as cisapride and mosapride, Itopride's metabolism does not significantly involve the cytochrome P450 (CYP) enzyme system. This characteristic is clinically significant as it minimizes the risk of drug-drug interactions with medications that are inhibitors or inducers of CYP enzymes, particularly CYP3A4. In-vivo studies have confirmed that potent CYP3A4 inhibitors like ketoconazole do not significantly affect the pharmacokinetics of Itopride.

Following a single therapeutic oral dose of Itopride, approximately 75.4% is excreted in the urine as this compound, while only about 3.7% is excreted as the unchanged drug, underscoring that N-oxidation is the major metabolic and elimination pathway.

Itopride_Metabolism Itopride Itopride (C₂₀H₂₆N₂O₄) FMO3 Flavin-containing monooxygenase 3 (FMO3) Liver Itopride->FMO3 Itopride_N_Oxide This compound (C₂₀H₂₆N₂O₅) (Primary, Inactive Metabolite) FMO3->Itopride_N_Oxide N-oxidation

Diagram 1: Metabolic Pathway of Itopride to this compound.

Pharmacokinetics of Itopride and this compound

Itopride is rapidly and extensively absorbed after oral administration, with peak plasma concentrations (Cmax) achieved within 30 to 45 minutes. The bioavailability is approximately 60%, which is attributed to first-pass metabolism in the liver. The drug is about 96% bound to plasma proteins, primarily albumin. The elimination half-life of Itopride is approximately 6 hours.

Pharmacokinetic studies have shown a clear relationship between the parent drug and its primary metabolite. Genetic variations in the FMO3 gene can significantly impact the metabolism of Itopride, leading to altered plasma concentrations of both Itopride and this compound.

Table 1: Summary of Pharmacokinetic Parameters

ParameterItoprideThis compoundReference
Tmax (Time to Peak Plasma Concentration) 0.5 - 0.75 hoursNot consistently reported, but follows parent drug absorption
Cmax (Peak Plasma Concentration) after 50 mg dose ~0.28 µg/mL (280 ng/mL)Dependent on FMO3 genotype
Elimination Half-life (t½) ~6 hoursNot consistently reported
Urinary Excretion (% of dose) 3.7%75.4%
Primary Metabolizing Enzyme FMO3-

Note: Pharmacokinetic values can vary between individuals and studies.

Itopride's Mechanism of Action: Signaling Pathways

The therapeutic effects of Itopride are mediated through two distinct signaling pathways that synergistically increase acetylcholine (ACh) concentration in the gastrointestinal tract.

  • Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract by binding to D2 receptors on presynaptic cholinergic neurons, which suppresses the release of ACh. Itopride competitively blocks these D2 receptors, thereby removing this inhibitory effect and promoting the release of acetylcholine.

D2_Antagonism cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic Synaptic Cleft Dopamine Dopamine D2_Receptor D2 Receptor (Inhibitory) Dopamine->D2_Receptor Binds & Inhibits ACh Release ACh_Release D2_Receptor->ACh_Release Itopride Itopride Itopride->D2_Receptor Blocks ACh_Vesicle ACh Vesicle ACh_Vesicle->ACh_Release Basal Release ACh_Synapse Acetylcholine (ACh) ACh_Release->ACh_Synapse

Diagram 2: Itopride's D2 Receptor Antagonism Pathway.
  • Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the enzyme acetylcholinesterase, which is responsible for the degradation of acetylcholine in the synaptic cleft. This inhibition leads to an increased concentration and prolonged availability of ACh at the neuromuscular junction, further enhancing gastrointestinal smooth muscle contractility.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to M3_Receptor Muscarinic M3 Receptor (on Smooth Muscle Cell) ACh->M3_Receptor Binds & Activates (Muscle Contraction) Breakdown Breakdown (Inactive) AChE->Breakdown Catalyzes Breakdown Itopride Itopride Itopride->AChE Inhibits

Diagram 3: Itopride's Acetylcholinesterase Inhibition Pathway.

Experimental Protocols

Protocol 1: In-Vitro Metabolism of Itopride using Human Liver Microsomes

This protocol is designed to identify the primary enzymes responsible for Itopride metabolism.

  • Objective: To determine the contribution of FMO and CYP3A4 enzymes to the metabolism of Itopride in vitro.

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • Itopride Hydrochloride

    • NADPH regenerating system

    • 0.1 M Potassium Phosphate Buffer (pH 7.4)

    • FMO Inhibitor: Methimazole

    • CYP3A4 Inhibitor: Ketoconazole

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system for analysis

  • Methodology:

    • Incubation Setup: Prepare reaction tubes on ice. For each condition (Control, +Methimazole, +Ketoconazole), combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and either the specific inhibitor or a vehicle control. Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Substrate Addition: Add Itopride to each tube to achieve a final concentration (e.g., 1-10 µM).

    • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 10, 20, 30, 60 minutes).

    • Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile, which also serves to precipitate proteins.

    • Sample Preparation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to HPLC vials and analyze using a validated LC-MS/MS method to quantify the remaining Itopride and the formation of this compound.

  • Data Analysis: Calculate the rate of Itopride metabolism for each condition. Compare the rates in the presence of inhibitors to the control to determine the percent inhibition and thereby identify the responsible enzyme pathway.

Experimental_Workflow start Start prep Prepare Reaction Mix (HLM, Buffer, Inhibitor/Vehicle) start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate add_itopride Add Itopride Substrate pre_incubate->add_itopride initiate Initiate Reaction with NADPH add_itopride->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze data_analysis Calculate Metabolism Rate & Percent Inhibition analyze->data_analysis end End data_analysis->end

Diagram 4: Experimental Workflow for In-Vitro Metabolism Study.
Protocol 2: In-Vivo Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a typical design for assessing the pharmacokinetics of Itopride and this compound in humans.

  • Objective: To determine the pharmacokinetic profile and bioequivalence of an Itopride formulation.

  • Study Design: Open-label, single-dose, randomized, two-sequence, crossover design with a washout period (e.g., one week).

  • Subjects: Healthy adult volunteers.

  • Methodology:

    • Drug Administration: Administer a single oral dose of the Itopride formulation (e.g., 50 mg tablet) to fasting subjects.

    • Blood Sampling: Collect venous blood samples into heparinized tubes at pre-defined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples frozen at -20°C or lower until analysis.

    • Bioanalytical Method: Determine the plasma concentrations of Itopride and this compound using a validated HPLC method with fluorescence detection or, more commonly, an LC-MS/MS method. The method must be validated for linearity, accuracy, precision, and specificity.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data for both Itopride and this compound.

    • Key parameters include Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½).

Analytical Methods for Quantification

The quantification of Itopride and this compound in biological matrices and pharmaceutical formulations relies on robust analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detection, is a common method. For bioanalysis, a reversed-phase C8 or C18 column is typically used with a mobile phase consisting of a buffer and an organic solvent like acetonitrile.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity and specificity. It allows for the simultaneous quantification of Itopride and its metabolites, including this compound, at very low concentrations in complex biological fluids like plasma. This compound serves as a critical reference standard for the development and validation of these analytical methods.

Table 2: Example of In-Vitro Metabolism Inhibition Data

DrugConditionPrimary Metabolic EnzymeAUC (ng·h/mL) ChangeCmax (ng/mL) ChangeReference
Itopride + Ketoconazole (CYP3A4 Inhibitor)FMO3+13.3% (Not Significant)+6.4% (Not Significant)
Cisapride + Ketoconazole (CYP3A4 Inhibitor)CYP3A4+1036% (Significant)+598% (Significant)
Mosapride + Ketoconazole (CYP3A4 Inhibitor)CYP3A4+398% (Significant)+105% (Significant)

This table demonstrates that unlike CYP3A4-metabolized drugs (Cisapride, Mosapride), Itopride's pharmacokinetics are not significantly altered by a potent CYP3A4 inhibitor, confirming its reliance on a different metabolic pathway.

Conclusion

This compound is the principal, inactive metabolite of the prokinetic agent Itopride. Its formation is mediated primarily by the FMO3 enzyme in the liver, a pathway distinct from the cytochrome P450 system that metabolizes many other drugs. This metabolic profile confers a significant clinical advantage to Itopride by reducing the likelihood of drug-drug interactions. The detailed experimental protocols and compiled pharmacokinetic data presented in this guide offer a comprehensive technical resource for researchers and professionals in drug development, facilitating further investigation and a deeper understanding of Itopride's pharmacology and clinical application.

References

Formation of Itopride N-Oxide: A Technical Guide to Oxidative Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of Itopride N-Oxide, a primary metabolite and significant degradation product of the prokinetic agent Itopride. Understanding the pathways leading to the formation of this N-oxide is crucial for impurity profiling, stability studies, and ensuring the safety and efficacy of Itopride-based pharmaceutical formulations. This document provides a comprehensive overview of the oxidative degradation of Itopride, detailing both enzymatic and non-enzymatic pathways, experimental protocols for forced degradation studies, and analytical methodologies for quantification.

Introduction to Itopride and its N-Oxide Derivative

Itopride is a gastroprokinetic agent that enhances gastrointestinal motility.[1] Its chemical structure, N-[p-(2-(dimethylamino)ethoxy)-benzyl] veratramide hydrochloride, contains functional groups susceptible to degradation, particularly through oxidation.[2] The primary product of this oxidative process is this compound (C20H26N2O5), formed by the N-oxidation of the tertiary amine N-dimethyl group of the parent molecule.[3] this compound is not only a key metabolite in the phase I metabolism of Itopride but also a significant impurity that can arise during manufacturing and storage under oxidative stress conditions.[3][4]

Pathways of this compound Formation

The formation of this compound can occur through two primary routes: enzymatic metabolism within the body and non-enzymatic chemical degradation under oxidative conditions.

Enzymatic Formation (Metabolism)

In vivo, Itopride is primarily metabolized in the liver to this compound. This biotransformation is catalyzed by the Flavin-Containing Monooxygenase (FMO) system, with the FMO3 isoform being the key enzyme responsible for the N-oxygenation of Itopride in adult humans. This metabolic process increases the polarity of the compound, facilitating its excretion from the body. Genetic polymorphisms in the FMO3 gene can lead to variations in the rate of Itopride metabolism, affecting the plasma concentrations of the parent drug and its N-oxide metabolite.

dot

Itopride Itopride FMO3 Flavin-Containing Monooxygenase 3 (FMO3) Itopride->FMO3 Hepatic Metabolism (N-Oxygenation) Itopride_N_Oxide This compound FMO3->Itopride_N_Oxide Excretion Excretion Itopride_N_Oxide->Excretion Increased Polarity Itopride Itopride Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Itopride->Oxidative_Stress Chemical Reaction Itopride_N_Oxide This compound Oxidative_Stress->Itopride_N_Oxide Other_Degradants Other Degradation Products Oxidative_Stress->Other_Degradants start Start prep_stock Prepare 1 mg/mL Itopride Stock Solution start->prep_stock prep_h2o2 Prepare 15% H₂O₂ Solution start->prep_h2o2 mix Mix Itopride Stock and H₂O₂ Solution prep_stock->mix prep_h2o2->mix heat Incubate at 70°C for 4 hours (in dark) mix->heat cool Cool to Room Temperature heat->cool dilute Dilute with Mobile Phase cool->dilute analyze Analyze by HPLC dilute->analyze

References

In vitro metabolism of Itopride to Itopride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Metabolism of Itopride to Itopride N-Oxide

Executive Summary

Itopride, a prokinetic agent used for the symptomatic treatment of various gastrointestinal motility disorders, undergoes extensive metabolism primarily in the liver[1][2]. Unlike many other prokinetic agents, Itopride's metabolic pathway is not significantly mediated by the Cytochrome P450 (CYP) enzyme system[3][4]. Instead, its major metabolic route is the N-oxidation of its dimethylamino group to form the inactive metabolite, this compound[5]. This conversion is catalyzed almost exclusively by the Flavin-containing Monooxygenase 3 (FMO3) enzyme. This technical guide provides a comprehensive overview of the in vitro metabolism of Itopride, detailing the enzymatic pathways, experimental protocols for characterization, and relevant quantitative data for researchers, scientists, and drug development professionals.

Core Metabolic Pathway: N-Oxidation

The biotransformation of Itopride is dominated by a single pathway: N-oxygenation. This reaction converts the active Itopride molecule into its major, inactive metabolite, this compound.

Primary Enzyme: Flavin-Containing Monooxygenase 3 (FMO3)

In vitro studies using human liver microsomes have definitively identified the Flavin-containing Monooxygenase (FMO) system as the primary catalyst for Itopride's N-oxidation. Specifically, the FMO3 isoform, which is highly expressed in the adult human liver, is the key enzyme responsible for this metabolic conversion. The involvement of FMO is confirmed by several key in vitro findings:

  • Inhibition: The reaction is inhibited by FMO-specific inhibitors such as methimazole and thiourea.

  • Heat Inactivation: The enzymatic activity is susceptible to heat inactivation, a characteristic feature of FMOs.

  • NADPH Protection: The presence of NADPH protects the enzyme from heat inactivation.

Lack of Cytochrome P450 Involvement

A critical aspect of Itopride's metabolism is the negligible role of the Cytochrome P450 (CYP) enzyme system. This distinguishes Itopride from other prokinetics like cisapride and mosapride, which are known substrates of CYP3A4. In vitro experiments demonstrate that potent CYP3A4 inhibitors, such as ketoconazole, cimetidine, and erythromycin, do not significantly inhibit the metabolism of Itopride. Furthermore, Itopride itself does not inhibit major CYP-mediated reactions, suggesting a low potential for pharmacokinetic drug-drug interactions with concomitantly administered drugs that are substrates for CYP enzymes.

Itopride_Metabolism cluster_0 Human Liver Itopride Itopride N_Oxide This compound (Inactive Metabolite) Itopride->N_Oxide N-Oxygenation FMO3 FMO3 (Flavin-containing monooxygenase 3) FMO3->Itopride Catalyzes

Caption: Metabolic Pathway of Itopride to this compound.

Quantitative Data Summary

The lack of CYP3A4 involvement in Itopride's metabolism is strongly supported by comparative pharmacokinetic data. The following table summarizes results from a preclinical in vivo study in rats, which corroborates the in vitro findings by showing that a potent CYP3A4 inhibitor (ketoconazole) has no significant effect on Itopride's pharmacokinetics, while dramatically altering those of CYP3A4 substrates cisapride and mosapride.

Table 1: Effect of Ketoconazole (CYP3A4 Inhibitor) on Prokinetic Agent Pharmacokinetics in Rats

Drug Parameter Control (Without Ketoconazole) With Ketoconazole Pretreatment % Change Primary Metabolic Enzyme
Itopride AUC (ng·h/mL) 1045.2 ± 182.5 1184.2 ± 204.6 +13.3% (Not Significant) FMO3
Cmax (ng/mL) 480.1 ± 111.4 510.9 ± 114.9 +6.4% (Not Significant)
Cisapride AUC (ng·h/mL) 11.8 ± 1.6 134.1 ± 20.3 +1036% (Significant) CYP3A4
Cmax (ng/mL) 6.1 ± 1.1 42.6 ± 7.2 +598% (Significant)
Mosapride AUC (ng·h/mL) 20.1 ± 2.9 100.2 ± 19.8 +398% (Significant) CYP3A4
Cmax (ng/mL) 14.1 ± 2.3 28.9 ± 5.6 +105% (Significant)

Data presented as mean ± S.D. AUC: Area Under the Curve; Cmax: Maximum Concentration. Data sourced from a key preclinical study cited in BenchChem's technical support center.

Experimental Protocols

Characterizing the in vitro metabolic pathway of Itopride can be achieved using pooled Human Liver Microsomes (HLM), a standard model for such studies.

Protocol: In Vitro Metabolism of Itopride using Human Liver Microsomes

Objective: To identify the primary enzyme(s) responsible for Itopride metabolism by incubating the drug with HLM in the presence and absence of specific enzyme inhibitors.

Materials:

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • Itopride Hydrochloride

  • NADPH regenerating system (e.g., Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate; Solution B: 0.4 U/µL glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • CYP3A4 Inhibitor: Ketoconazole (e.g., 1 mM stock)

  • FMO Inhibitor: Methimazole (e.g., 100 mM stock)

  • Reaction Termination Solution: Acetonitrile (ACN) containing a suitable internal standard (e.g., Verapamil)

  • LC-MS/MS system for analysis

Procedure:

  • Reagent Preparation:

    • Thaw HLM on ice.

    • Prepare stock solutions of Itopride and inhibitors in an appropriate solvent (e.g., DMSO, Methanol). Ensure the final solvent concentration in the incubation is low (<1%) to avoid enzyme inhibition.

  • Incubation Setup (Performed on ice):

    • Prepare reaction tubes for each condition (e.g., Control, +Ketoconazole, +Methimazole).

    • To each tube, add the following in order:

      • Potassium Phosphate Buffer (0.1 M, pH 7.4)

      • Human Liver Microsomes (to a final concentration of 0.5 mg/mL)

      • Inhibitor (e.g., Ketoconazole to 1 µM final concentration) or vehicle (for control).

    • Pre-incubate the HLM and inhibitor mixture for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzymes.

    • Add Itopride to the mixture (to a final concentration of 1-10 µM).

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

    • Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding a volume of ice-cold Acetonitrile (containing the internal standard).

    • Vortex the tubes vigorously to precipitate the microsomal protein.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

  • Sample Analysis:

    • Carefully transfer the supernatant to HPLC vials.

    • Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of Itopride and the formation of this compound.

  • Data Analysis:

    • Plot the concentration of Itopride remaining versus time for each condition.

    • Calculate the rate of metabolism (e.g., by determining the slope of the initial linear phase).

    • Compare the rate of metabolism in the presence of inhibitors to the control to determine the percent inhibition and thereby identify the responsible enzyme pathway.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_reagents Prepare Reagents (HLM, Buffer, NADPH, Itopride, Inhibitors) setup Combine HLM, Buffer, Inhibitor/Vehicle pre_incubate Pre-incubate (5-10 min) setup->pre_incubate add_drug Add Itopride pre_incubate->add_drug initiate Initiate with NADPH add_drug->initiate incubate Incubate (Time Course) initiate->incubate terminate Terminate with Acetonitrile + IS incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data_analysis Calculate % Inhibition & Metabolism Rate analyze->data_analysis

Caption: Experimental Workflow for In Vitro Metabolic Pathway Characterization.

Conclusion

The in vitro metabolism of Itopride is characterized by a straightforward and predictable pathway, primarily involving N-oxidation to its inactive metabolite, this compound. This reaction is almost exclusively catalyzed by the FMO3 enzyme. The lack of significant involvement from the Cytochrome P450 system is a key feature of Itopride's metabolic profile, giving it a low potential for clinically relevant drug-drug interactions compared to other prokinetic agents. The experimental protocols outlined in this guide provide a robust framework for researchers to verify these metabolic characteristics in a laboratory setting.

References

The Central Role of Flavin-Containing Monooxygenase 3 in the N-Oxidation of Itopride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride is a gastroprokinetic agent utilized in the symptomatic treatment of various gastrointestinal disorders, including functional dyspepsia. Its mechanism of action involves both dopamine D2 receptor antagonism and acetylcholinesterase inhibition, which synergistically enhance gastrointestinal motility. A key feature of itopride that distinguishes it from other prokinetic agents, such as cisapride and mosapride, is its primary metabolic pathway. Itopride is predominantly metabolized via N-oxidation, a reaction catalyzed by the flavin-containing monooxygenase (FMO) system, with FMO3 being the principal enzyme in the adult human liver. This reliance on FMO-mediated metabolism, rather than the cytochrome P450 (CYP) enzyme system, suggests a lower propensity for clinically significant drug-drug interactions. This technical guide provides an in-depth exploration of the role of FMO in itopride N-oxidation, summarizing key quantitative data, detailing experimental protocols, and visualizing the core concepts.

FMO-Mediated N-Oxidation of Itopride: The Core Pathway

The conversion of itopride to its primary, inactive metabolite, itopride N-oxide, is almost exclusively carried out by FMOs. The catalytic cycle of FMOs is distinct from that of CYPs; FMOs do not require a separate reductase to receive electrons from NADPH. While five functional FMO isoforms have been identified in humans, FMO3 is the most abundant in the adult liver and is considered the key enzyme responsible for itopride's N-oxygenation. FMO1, predominantly expressed in the kidney and fetal liver, has also been shown to metabolize itopride.

The N-oxidation of itopride by FMO is a critical detoxification step, as the resulting N-oxide metabolite is pharmacologically inactive and readily excreted. The efficiency of this metabolic process can be influenced by several factors, most notably genetic polymorphisms in the FMO3 gene, which can lead to significant inter-individual variability in itopride pharmacokinetics.

Quantitative Data on Itopride N-Oxidation

The following tables summarize the key quantitative findings from in vivo studies that highlight the significance of FMO3 in itopride metabolism.

Table 1: Impact of FMO3 Genotype on the Pharmacokinetics of Itopride and this compound in Chinese Healthy Volunteers [1]

Pharmacokinetic ParameterFMO3 Genotype: HHDD (n=6)FMO3 Genotype: hhdd (n=6)% Change in hhdd vs. HHDDP-value
Itopride
AUC (Area Under the Curve)Data not explicitly providedData not explicitly provided+127.82 ± 41.99%< 0.001
CL/F (Apparent Oral Clearance)80.20 ± 15.34 L/h36.60 ± 7.06 L/h-54.36%< 0.001
This compound
AUC (Area Under the Curve)Data not explicitly providedData not explicitly provided-30.30 ± 25.70%< 0.05

Note: The hhdd genotype represents individuals with reduced FMO3 activity.

Table 2: In Vivo Drug Interaction between Itopride and Trimethylamine (an FMO3 Substrate) in Humanized-Liver Mice [2]

Treatment GroupItopride AUC (Area Under the Curve)This compound AUC (Area Under the Curve)
Itopride aloneBaselineBaseline
Itopride + Trimethylamine (100 mg/kg)1.6-fold increaseDecreased to 60% of baseline

Note: These findings suggest competitive inhibition at the FMO3 enzyme, leading to altered pharmacokinetics of itopride.

Enzyme Kinetics:

As of the latest available literature, specific Michaelis-Menten constants (Km and Vmax) for itopride N-oxidation catalyzed by human FMO3 have not been explicitly reported. However, one study on FMO3 polymorphisms notes that for some substrates, even with a high Km, FMO3-catalyzed metabolism can be the predominant pathway.[3] Another study provides metabolic clearance values for itopride in human liver microsomes, which were found to be two- to four-fold higher at pH 8.4 compared to pH 7.4, a characteristic of FMO3-mediated reactions.[2]

Experimental Protocols

In Vitro Metabolism of Itopride using Human Liver Microsomes

This protocol is designed to determine the relative contribution of FMO and CYP enzymes to the metabolism of itopride.

  • Objective: To identify the primary enzyme system responsible for itopride metabolism.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Itopride hydrochloride

    • NADPH regenerating system

    • Potassium phosphate buffer (0.1 M, pH 7.4)

    • CYP3A4 inhibitor (e.g., Ketoconazole)

    • FMO inhibitor (e.g., Methimazole)

    • Acetonitrile (for reaction termination)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Preparation: Thaw HLM on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer. Prepare stock solutions of itopride and the inhibitors.

    • Incubation Setup: In separate reaction tubes, combine the HLM suspension with either the FMO inhibitor (methimazole), the CYP3A4 inhibitor (ketoconazole), or a vehicle control. Pre-incubate the mixtures for 5-10 minutes at 37°C.

    • Reaction Initiation: Add itopride to each tube to initiate the reaction, followed by the addition of the pre-warmed NADPH regenerating system.

    • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60 minutes).

    • Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

    • Sample Preparation: Vortex the tubes and centrifuge to pellet the microsomal protein. Transfer the supernatant for analysis.

    • Analysis: Quantify the concentrations of itopride and this compound using a validated LC-MS/MS method.

  • Data Analysis: Compare the rate of itopride metabolism and this compound formation in the presence of the inhibitors to the control. Significant inhibition by methimazole would indicate a primary role for FMOs.

Quantification of Itopride and this compound in Human Plasma by HPLC-MS/MS

This protocol outlines the general procedure for the analysis of clinical or pre-clinical samples.

  • Objective: To accurately measure the concentrations of itopride and its N-oxide metabolite in plasma.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Procedure:

    • Sample Preparation:

      • To a plasma sample, add an internal standard.

      • Perform a protein precipitation step by adding a solvent like acetonitrile.

      • Alternatively, a liquid-liquid extraction can be performed using an appropriate organic solvent.

      • Vortex and centrifuge the sample.

      • Transfer the supernatant to a clean tube and evaporate to dryness.

      • Reconstitute the residue in the mobile phase.

    • Chromatographic Separation:

      • Inject the prepared sample onto a reverse-phase C18 column.

      • Use a mobile phase gradient (e.g., a mixture of methanol or acetonitrile and an aqueous buffer like ammonium acetate or formic acid) to achieve separation of itopride, this compound, and the internal standard.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive ion mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for itopride, this compound, and the internal standard for enhanced selectivity and sensitivity.

    • Quantification:

      • Construct a calibration curve using standards of known concentrations.

      • Determine the concentrations of itopride and this compound in the plasma samples by interpolating their peak area ratios (relative to the internal standard) on the calibration curve.

Visualizations

Itopride_Metabolism Itopride Itopride Itopride_N_Oxide This compound (Inactive Metabolite) Itopride->Itopride_N_Oxide N-Oxidation FMO3 FMO3 (Primary Enzyme) FMO3->Itopride_N_Oxide

Caption: Metabolic Pathway of Itopride N-Oxidation.

FMO_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis HLM Human Liver Microsomes (HLM) Control HLM + Itopride + NADPH HLM->Control FMO_Inhibition HLM + Itopride + FMO Inhibitor + NADPH HLM->FMO_Inhibition CYP_Inhibition HLM + Itopride + CYP Inhibitor + NADPH HLM->CYP_Inhibition Itopride_sol Itopride Solution Itopride_sol->Control Itopride_sol->FMO_Inhibition Itopride_sol->CYP_Inhibition Inhibitors FMO/CYP Inhibitors Inhibitors->FMO_Inhibition Inhibitors->CYP_Inhibition Termination Reaction Termination (Acetonitrile) Control->Termination FMO_Inhibition->Termination CYP_Inhibition->Termination LCMS LC-MS/MS Analysis Termination->LCMS Comparison Compare Metabolite Formation & Substrate Depletion LCMS->Comparison

Caption: In Vitro FMO Contribution Workflow.

FMO3_Polymorphism_Impact cluster_genotype FMO3 Genotype cluster_pk Pharmacokinetic Outcome Normal_Activity Normal Activity (e.g., HHDD) Itopride_Levels Plasma Itopride Concentration Normal_Activity->Itopride_Levels Lower N_Oxide_Levels Plasma this compound Concentration Normal_Activity->N_Oxide_Levels Higher Reduced_Activity Reduced Activity (e.g., hhdd) Reduced_Activity->Itopride_Levels Higher Reduced_Activity->N_Oxide_Levels Lower Itopride_Levels->Reduced_Activity Increased AUC N_Oxide_Levels->Reduced_Activity Decreased AUC

Caption: Impact of FMO3 Polymorphism on Itopride Pharmacokinetics.

Conclusion

The N-oxidation of itopride is a classic example of the significant role that flavin-containing monooxygenases, particularly FMO3, play in drug metabolism. The primary reliance of itopride on this metabolic pathway, as opposed to the more commonly implicated cytochrome P450 system, has important implications for its drug interaction profile. Understanding the influence of FMO3 genetic polymorphisms on itopride pharmacokinetics is crucial for personalized medicine approaches. The experimental protocols detailed herein provide a framework for the continued investigation of FMO-mediated metabolism of xenobiotics. Further research to elucidate the specific kinetic parameters of itopride N-oxidation by FMO3 would provide a more complete picture of this important metabolic process.

References

Physicochemical Properties of Itopride N-Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Itopride N-Oxide, a primary metabolite of the prokinetic agent Itopride. The information herein is intended to support research, development, and quality control activities by providing essential data and standardized experimental protocols.

Core Physicochemical Data

The fundamental physicochemical parameters of this compound are summarized in the tables below. These values are critical for understanding the compound's behavior in biological and chemical systems, informing formulation development, and establishing analytical methods.

Table 1: Chemical Identity and Molecular Properties
ParameterValueSource
IUPAC Name 2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxidePubChem
Synonyms Itopride Impurity 13, Itopride MetabolitePubChem
CAS Number 141996-98-7ChemicalBook[1]
Chemical Formula C₂₀H₂₆N₂O₅ChemicalBook[1]
Molecular Weight 374.43 g/mol ChemicalBook[1]
Chemical Structure Chemical Structure of this compoundPubChem
Table 2: Physicochemical Parameters
ParameterValueSource
Melting Point 162-165 °CChemicalBook
Solubility DMSO: ~25 mg/mL (~66.77 mM; with ultrasonication) Methanol: Soluble Chloroform: Slightly Soluble Water: Slightly SolubleInvivochem[2], ChemicalBook[3]
pKa (Predicted) 13.93 ± 0.46 (Strongest Acidic)ChemicalBook
logP (Predicted) 3.183Invivochem

Metabolic Pathway of Itopride

Itopride is primarily metabolized in the liver to its main metabolite, this compound. This biotransformation is catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme system. Unlike many other drugs, the cytochrome P450 (CYP) enzyme system does not play a significant role in the metabolism of Itopride.

Itopride_Metabolism Metabolic Pathway of Itopride to this compound Itopride Itopride FMO3 Flavin-containing monooxygenase 3 (FMO3) Itopride->FMO3 Itopride_N_Oxide This compound FMO3->Itopride_N_Oxide

Metabolic pathway of Itopride.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical industry practices.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Melting_Point_Workflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry this compound (vacuum desiccator) Pulverize Finely pulverize the sample Dry->Pulverize Pack Pack into capillary tube (2.5-3.5 mm height) Pulverize->Pack Place Place capillary in melting point apparatus Pack->Place Transfer to Apparatus Heat Heat at a controlled rate (e.g., 1 °C/min) Place->Heat Observe Observe for melting Heat->Observe Record Record temperature range (onset to clear point) Observe->Record

Workflow for melting point determination.

Protocol:

  • Sample Preparation: A small amount of this compound is finely pulverized and dried in a vacuum desiccator over a suitable desiccant for 24 hours. The dried powder is then packed into a capillary tube to a height of 2.5-3.5 mm.

  • Apparatus Setup: The melting point apparatus is calibrated using appropriate reference standards.

  • Measurement: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1 °C per minute, approaching the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range.

Solubility Determination

The solubility of this compound can be determined using the equilibrium shake-flask method, which measures thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

pKa_Determination_Workflow Workflow for pKa Determination by Potentiometric Titration cluster_setup Experiment Setup cluster_titration Titration cluster_analysis Data Analysis Prepare_Solution Prepare a solution of This compound of known concentration Calibrate_pH Calibrate pH meter with standard buffers Prepare_Solution->Calibrate_pH Add_Titrant Add standardized titrant (acid or base) incrementally Calibrate_pH->Add_Titrant Measure_pH Measure and record pH after each addition Add_Titrant->Measure_pH Plot_Curve Plot titration curve (pH vs. volume of titrant) Measure_pH->Plot_Curve Determine_Inflection Determine the inflection point(s) Plot_Curve->Determine_Inflection Calculate_pKa Calculate pKa from the inflection point(s) Determine_Inflection->Calculate_pKa

Workflow for pKa determination.

Protocol:

  • Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value is determined from the inflection point of the titration curve.

logP Determination

The partition coefficient (logP) of this compound, a measure of its lipophilicity, can be determined using the shake-flask method with n-octanol and water.

Protocol:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken gently for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Quantification: The two phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

References

Itopride N-Oxide (CAS 141996-98-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itopride N-Oxide (CAS: 141996-98-7) is the primary and pharmacologically inactive metabolite of Itopride, a prokinetic agent used in the treatment of various gastrointestinal motility disorders.[1][2][3] This document provides a detailed technical overview of this compound, encompassing its chemical properties, metabolic formation, and analytical characterization. It is intended to serve as a comprehensive resource for professionals in pharmaceutical research and development, offering insights into its role in drug metabolism, impurity profiling, and stability studies. The information presented is compiled from peer-reviewed literature and technical data sheets, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is an essential reference standard for the development and validation of analytical methods, impurity profiling, and stability testing of Itopride-based pharmaceutical products.[2][4] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 141996-98-7
Molecular Formula C₂₀H₂₆N₂O₅
Molecular Weight 374.43 g/mol
Monoisotopic Mass 374.184 g/mol
IUPAC Name 2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide
Synonyms N-[[4-[2-(Dimethyloxidoamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide; Itopride Impurity B

Metabolism and Pharmacokinetics

Metabolic Pathway

Itopride is extensively metabolized in the liver, with the primary pathway being N-oxidation of the dimethylamino group to form this compound. This reaction is catalyzed by the Flavin-containing monooxygenase (FMO) enzyme system, specifically the FMO3 isoform in the adult human liver. Unlike many other prokinetic agents, the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, does not play a significant role in the metabolism of Itopride. This minimizes the risk of drug-drug interactions with CYP3A4 inhibitors.

The metabolic conversion of Itopride to its N-oxide metabolite is the major route of elimination. Following oral administration of Itopride, a significant portion is excreted in the urine as this compound.

Itopride_Metabolism Itopride Itopride (C₂₀H₂₆N₂O₄) N_Oxide This compound (C₂₀H₂₆N₂O₅) Itopride->N_Oxide N-oxidation FMO3 Flavin-containing monooxygenase 3 (FMO3) FMO3->Itopride Catalyzes

Metabolic pathway of Itopride to this compound.
Pharmacokinetic Data

The pharmacokinetics of Itopride and the formation of this compound can be influenced by genetic polymorphisms in the FMO3 gene. Individuals with certain FMO3 genotypes may exhibit a slower metabolic conversion of Itopride, leading to higher plasma concentrations of the parent drug and lower concentrations of the N-oxide metabolite.

ParameterDescriptionValueReference
Parent Drug Itopride
TmaxTime to reach peak plasma concentration~35 minutes
t₁/₂Elimination half-life~6 hours
Metabolite This compound
Urinary ExcretionPercentage of oral Itopride dose excreted as N-oxide75.4%

Synthesis and Formation

While this compound is primarily a metabolite, its chemical synthesis is crucial for its use as a reference standard. Detailed synthetic procedures for this compound are not extensively published; however, it is generally prepared by the controlled oxidation of Itopride.

The synthesis of the parent compound, Itopride, typically involves the reaction of 4-[2-(dimethylamino)ethoxy]benzylamine with 3,4-dimethoxybenzoyl chloride. Various synthetic routes for the benzylamine intermediate have been described, often starting from 4-hydroxybenzaldehyde.

Itopride_Synthesis_Workflow cluster_benzylamine Intermediate Synthesis cluster_itopride Final Synthesis start 4-Hydroxybenzaldehyde step1 Etherification with 2-dimethylaminoethyl chloride start->step1 step2 Reaction with hydroxylamine hydrochloride step1->step2 step3 Reduction step2->step3 intermediate 4-[2-(dimethylamino)ethoxy]benzylamine step3->intermediate final_step Condensation Reaction intermediate->final_step reactant 3,4-dimethoxybenzoyl chloride reactant->final_step itopride Itopride final_step->itopride

Generalized workflow for the synthesis of Itopride.

Analytical Methodologies

The identification and quantification of this compound are critical for pharmacokinetic studies, stability testing, and quality control of Itopride formulations. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is widely used for the separation of Itopride from its metabolites and degradation products, including this compound. Stability-indicating HPLC methods are essential for assessing the degradation of Itopride under various stress conditions.

Experimental Protocol: Stability-Indicating HPLC Method

  • Objective: To separate Itopride from its degradation products, including this compound.

  • Instrumentation: A standard HPLC system equipped with a PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 55:45, v/v). Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Sample Preparation:

    • Prepare a stock solution of Itopride in a suitable solvent (e.g., methanol).

    • Subject the stock solution to forced degradation conditions (e.g., acid, base, oxidation, heat, photolysis) as per ICH guidelines.

    • Neutralize the stressed samples if necessary.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Inject the samples into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to Itopride and this compound by comparing their retention times with those of reference standards.

    • Assess the peak purity using the PDA detector.

    • Quantify the amount of Itopride and its degradation products.

Mass Spectrometry (MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation and sensitive quantification of this compound. In positive ionization mode, this compound typically forms a protonated molecule [M+H]⁺.

CompoundMonoisotopic MassExpected [M+H]⁺
Itopride358.189 Da~359.196
This compound374.184 Da~375.191

Pharmacological Activity and Toxicology

This compound is considered an inactive metabolite of Itopride. The prokinetic effects of Itopride are attributed to its dual mechanism of action as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.

Toxicological data specifically for this compound is limited. However, a material safety data sheet for this compound indicates a low order of acute toxicity (LD50/LC50 >10,000 mg/kg) and no reported carcinogenicity, teratogenicity, or reproductive effects. The product is intended for research and development use only.

Conclusion

This compound is a key molecule in the study of the prokinetic drug Itopride. A thorough understanding of its formation, properties, and analytical determination is essential for drug development professionals. Its primary role as an inactive metabolite makes it a critical component in pharmacokinetic and safety assessments of Itopride. The use of this compound as a reference standard is indispensable for ensuring the quality, safety, and efficacy of Itopride-containing pharmaceutical products.

References

The Degradation Pathway of Itopride to N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathway of Itopride, with a specific focus on the formation of its major metabolite and degradation product, Itopride N-Oxide. This document outlines the conditions under which Itopride degrades, summarizes quantitative data from forced degradation studies, presents detailed experimental protocols, and visualizes the degradation pathways and experimental workflows.

Introduction to Itopride and its Stability

Itopride hydrochloride, chemically known as N-[p-(2-(dimethylamino)ethoxy)-benzyl] veratramide hydrochloride, is a gastroprokinetic agent that enhances gastrointestinal motility.[1][2] Its molecular structure contains benzamide, amide, and ether linkages, making it susceptible to degradation under various stress conditions, particularly hydrolysis and oxidation.[1][2][3] Understanding the degradation profile of Itopride is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Forced degradation studies are therefore essential to elucidate the intrinsic stability of the drug molecule, identify potential degradation products, and develop stability-indicating analytical methods.

This compound is a primary metabolite and a known oxidative degradation product of Itopride. In the body, the N-oxidation of the tertiary amine N-dimethyl group of Itopride is primarily catalyzed by the Flavin-Containing Monooxygenase (FMO) system, with the FMO3 isoform in the adult human liver being the key enzyme. This metabolic process renders the compound more polar, facilitating its excretion. Forced degradation studies have also identified this compound as a product of oxidative stress.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are conducted to determine the intrinsic stability of a drug substance by subjecting it to various stress conditions as per the International Conference on Harmonisation (ICH) guidelines. The following tables summarize the quantitative data from these studies on Itopride.

Table 1: Summary of Forced Degradation Conditions and Percentage Degradation of Itopride

Stress ConditionReagent/ParametersDuration & TemperaturePercentage DegradationNumber of DegradantsReference
Acid Hydrolysis1.0 N HCl4 hours at 80°C~15-20%3
Alkaline Hydrolysis1.0 N NaOH4 hours at 80°C~10-15%2
Neutral HydrolysisWater12 hours at 80°CNot specifiedNot specified
Oxidative Degradation15% H₂O₂4 hours at 70°C~10-20%1 (Major)
Dry Heat-168 hours at 100°CStable0
Wet Heat-168 hours at 100°CStable0
Photolytic (Fluorescent)1.2 million lux hours-Stable0
Photolytic (UV)200 Wh/m²-Stable0

Table 2: Identified Degradation Products of Itopride

Degradation Product (DP)Formation ConditionMolecular FormulaMolecular Weight ( g/mol )Reference
This compound (DP-VIII)OxidativeC₂₀H₂₆N₂O₅374.43
DP-IVAcidic and Alkaline HydrolysisNot specifiedNot specified
DP-VAcidic and Alkaline HydrolysisNot specifiedNot specified
DP-VIAcidic and Alkaline HydrolysisNot specifiedNot specified
DP-IINot specifiedNot specifiedNot specified
DP-VIINot specifiedNot specifiedNot specified

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the forced degradation and analysis of Itopride.

Preparation of Stock and Stress Samples

A stock solution of Itopride hydrochloride is typically prepared at a concentration of 1 mg/mL in a suitable solvent like methanol or water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1.0 N HCl. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1.0 N NaOH and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1.0 N NaOH. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1.0 N HCl and dilute with the mobile phase for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 15% hydrogen peroxide (H₂O₂). Keep the solution at 70°C for 4 hours in the dark to prevent photo-oxidation. After cooling, dilute with the mobile phase for analysis.

  • Thermal Degradation (Dry Heat): Expose the solid drug powder to 100°C in a hot air oven for up to 168 hours. After the specified time, dissolve the powder in the mobile phase to the target concentration for analysis.

  • Thermal Degradation (Wet Heat): Expose the solid drug substance to 100°C with humidity for 168 hours.

  • Photolytic Degradation: Expose the solid drug powder to light providing 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter. After exposure, dissolve the powder in the mobile phase for analysis.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed to separate Itopride from its degradation products.

  • Chromatographic System:

    • Column: Kromasil C18 (250×4.6 mm, 5μm) or equivalent.

    • Mobile Phase: A mixture of methanol and water in a 55:45 (v/v) ratio is commonly used.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at 215 nm.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (for identification):

    • Liquid chromatography coupled with mass spectrometry (LC-MS) is used to identify the degradation products. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for the structural elucidation of metabolites like this compound.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the degradation pathway of Itopride and the experimental workflow for its analysis.

G Itopride Itopride N_Oxide This compound (DP-VIII) Itopride->N_Oxide Oxidative Stress (e.g., H₂O₂) Amide_Hydrolysis_Products Amide Hydrolysis Products (DP-IV, DP-V, DP-VI) Itopride->Amide_Hydrolysis_Products Acidic/Alkaline Hydrolysis Ether_Fragmentation_Products Ether Linkage Fragmentation Products (DP-II, DP-VII) Itopride->Ether_Fragmentation_Products Fragmentation

Caption: Proposed degradation pathways of Itopride under stress conditions.

G Start Start: Itopride Drug Substance Stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Stress Sample_Prep Sample Preparation (Neutralization, Dilution) Stress->Sample_Prep HPLC HPLC Analysis (Separation and Quantification) Sample_Prep->HPLC LCMS LC-MS Analysis (Identification of Degradants) Sample_Prep->LCMS For Identification Data_Analysis Data Analysis and Pathway Elucidation HPLC->Data_Analysis LCMS->Data_Analysis End End: Stability Profile Established Data_Analysis->End

References

Methodological & Application

Application Note: Utilization of Itopride N-Oxide as a Reference Standard in the HPLC Analysis of Itopride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride is a prokinetic agent that enhances gastrointestinal motility. During its metabolism and under certain stress conditions, Itopride can form various related substances, with Itopride N-Oxide being a primary metabolite and a significant degradation product.[1] The quantitative analysis of Itopride in pharmaceutical formulations and biological matrices requires a robust analytical method that can distinguish the active pharmaceutical ingredient (API) from its related substances. This compound serves as a critical reference standard in the development, validation, and routine application of High-Performance Liquid Chromatography (HPLC) methods for the quality control and stability testing of Itopride.[1]

This application note provides a detailed protocol for the use of this compound as a reference standard in a stability-indicating HPLC-UV method for the analysis of Itopride. The method is designed to be specific, accurate, and precise for the simultaneous determination of Itopride and the quantification of this compound.

Materials and Reagents

  • Itopride Hydrochloride Reference Standard (≥99% purity)

  • This compound Reference Standard (≥98% purity)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Triethylamine (for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm nylon membrane filters

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended for the separation of Itopride and this compound:

ParameterCondition
HPLC Column C8 or C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 10mM Phosphate Buffer (pH 3.0, adjusted with triethylamine) in a 50:50 (v/v) ratio
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Preparation of Solutions

4.1 Mobile Phase Preparation To prepare 1 L of the mobile phase, dissolve 1.36 g of potassium dihydrogen phosphate in 500 mL of deionized water. Adjust the pH to 3.0 with triethylamine. Add 500 mL of acetonitrile and mix thoroughly. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4.2 Standard Stock Solution Preparation

  • Itopride Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Itopride Hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

4.3 Preparation of Calibration Standards and Quality Control Samples Prepare a series of calibration standards by serially diluting the Itopride and this compound stock solutions with the mobile phase to achieve the desired concentration range. A typical range for Itopride is 2-10 µg/mL, while for this compound, a lower range may be appropriate for impurity profiling. Quality control (QC) samples should be prepared at low, medium, and high concentrations within the calibration range.

Experimental Protocols

5.1 System Suitability Before initiating the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the system suitability solution (a mixture of Itopride and this compound) five times. The acceptance criteria are typically:

  • Tailing factor: Not more than 2.0 for both peaks.

  • Theoretical plates: Not less than 2000 for both peaks.

  • Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.

5.2 Analytical Procedure

  • Filter all sample solutions through a 0.45 µm nylon filter before injection.

  • Inject 20 µL of each standard and sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak areas for Itopride and this compound.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

  • Determine the concentration of Itopride and this compound in the samples by interpolating their peak areas from the respective calibration curves.

Data Summary

The following table summarizes the representative quantitative data for the HPLC analysis of Itopride and this compound.

ParameterItoprideThis compound (Degradation Product)
Retention Time (min) ~2.7~4.3
Linearity Range (µg/mL) 2 - 100.1 - 2.0 (Representative)
Correlation Coefficient (r²) >0.999>0.99 (Representative)
Limit of Detection (LOD) ~0.05 µg/mL~0.02 µg/mL (Representative)
Limit of Quantification (LOQ) ~0.15 µg/mL~0.06 µg/mL (Representative)

Note: The quantitative data for this compound are representative values based on its behavior as a degradation product in forced degradation studies and may vary depending on the specific analytical conditions and reference standard purity. The data for Itopride is based on published validation studies.

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing prep_std Prepare Itopride and this compound Reference Standard Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution (e.g., from dosage form) inject Inject Standards and Samples prep_sample->inject sys_suit->inject chrom Chromatographic Separation (C8/C18 Column) inject->chrom detect UV Detection at 235 nm chrom->detect integrate Peak Integration and Area Measurement detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Experimental workflow for HPLC analysis.

G Itopride Itopride N_Oxide This compound Itopride->N_Oxide Metabolism (FMO) / Oxidative Degradation

Caption: Formation of this compound.

References

High-performance liquid chromatography (HPLC) method for Itopride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Itopride N-Oxide using High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and professionals in drug development. This document provides a detailed methodology for the quantitative analysis of this compound, a primary metabolite and known oxidative degradation product of the prokinetic drug Itopride.[1]

Application Note

Introduction

This compound (C₂₀H₂₆N₂O₅, MW: 374.43 g/mol ) is a significant compound in pharmaceutical research and development, primarily serving as a certified reference standard for analytical method development and validation.[1] Its quantification is crucial for impurity profiling, stability studies, and understanding the degradation pathways of Itopride.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Itopride and its related compounds, including this compound.[1] This application note details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the precise quantification of this compound.

Chromatographic Conditions

A stability-indicating RP-HPLC method is essential for effectively separating Itopride from its degradation products. The following chromatographic conditions are recommended for the analysis of this compound.

ParameterRecommended Condition
Chromatographic Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol:Water (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Method Validation

The analytical method should be validated according to standard guidelines to assess linearity, accuracy, precision, selectivity, recovery, and stability.

Validation ParameterSpecification
Linearity Correlation coefficient (r²) > 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (%RSD) Not more than 2.0%
Robustness Insensitive to minor changes in flow rate (±10%), mobile phase composition (±2%), and detection wavelength (±5 nm)

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a mixture of HPLC grade methanol and water in a 55:45 volume/volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by ultrasonication before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation (for drug substance): Accurately weigh a suitable amount of the test sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and measure the peak area responses.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow A Solution Preparation B HPLC System Equilibration A->B Mobile Phase C Sample Injection B->C System Ready D Chromatographic Separation (C18 Column) C->D Inject 20 µL E UV Detection (215 nm) D->E Elution F Data Acquisition E->F Signal G Data Analysis (Quantification) F->G Chromatogram

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

References

Application Note: Sensitive Quantification of Itopride N-Oxide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Itopride N-Oxide, the primary metabolite of the prokinetic agent Itopride, in biological matrices. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes multiple reaction monitoring (MRM) for selective and sensitive detection. This method is ideal for applications in pharmacokinetic studies, drug metabolism research, and impurity profiling in drug development.

Introduction

Itopride is a gastroprokinetic agent that exerts its effects through a dual mechanism: dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[1][2][3] The primary metabolite of Itopride is this compound, formed in the liver primarily by flavin-containing monooxygenases.[4][5] Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics and metabolism of Itopride. This document provides a detailed protocol for the sensitive analysis of this compound by LC-MS/MS.

Signaling Pathway of Itopride's Dual Mechanism of Action

Itopride enhances gastrointestinal motility by increasing acetylcholine levels through two synergistic pathways:

  • Dopamine D2 Receptor Antagonism: Itopride blocks presynaptic dopamine D2 receptors on cholinergic neurons in the myenteric plexus. This action removes the inhibitory effect of dopamine on acetylcholine (ACh) release, thereby increasing ACh availability in the synaptic cleft.

  • Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This inhibition leads to a prolonged presence and increased concentration of ACh at the neuromuscular junction.

The elevated acetylcholine levels stimulate M3 muscarinic receptors on gastric smooth muscle cells, leading to increased intracellular calcium and enhanced gastric motility.

Itopride_Mechanism cluster_0 Dopamine D2 Receptor Antagonism cluster_1 Acetylcholinesterase Inhibition cluster_2 Downstream Effect Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds ACh_Release_Inhibition Inhibition of ACh Release D2R->ACh_Release_Inhibition activates Itopride_D2R Itopride Itopride_D2R->D2R blocks ACh_Release_D2R Increased ACh Release Increased_ACh_Overall Increased Acetylcholine ACh_Release_D2R->Increased_ACh_Overall AChE Acetylcholinesterase (AChE) Breakdown ACh Breakdown AChE->Breakdown catalyzes ACh Acetylcholine (ACh) ACh->AChE substrate ACh_Increase Increased ACh Concentration Itopride_AChE Itopride Itopride_AChE->AChE inhibits ACh_Increase->Increased_ACh_Overall M3R Muscarinic M3 Receptor GastricMotility Enhanced Gastric Motility M3R->GastricMotility leads to Increased_ACh_Overall->M3R binds & activates

Itopride's Dual Mechanism of Action

Experimental Workflow

The following diagram outlines the experimental workflow for the quantification of this compound from plasma samples.

LCMSMS_Workflow start Start: Plasma Sample sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep vortex Vortex & Centrifuge sample_prep->vortex supernatant Transfer Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection LC-MS/MS Injection reconstitute->lc_injection data_analysis Data Analysis & Quantification lc_injection->data_analysis end End: Concentration Results data_analysis->end

LC-MS/MS Workflow for this compound

Materials and Methods

Reagents and Chemicals
  • This compound reference standard

  • Itopride reference standard

  • Internal Standard (IS), e.g., Sulpiride

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • Ammonium acetate (AR grade)

  • Butyl acetate or Ethyl acetate (AR grade)

  • Blank human plasma

Instrumentation
  • A sensitive and robust LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Stock Solutions: Prepare stock solutions of this compound, Itopride, and the internal standard (e.g., 1 mg/mL) in methanol.

  • Working Solutions: Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (1:1 v/v) to create calibration standards.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 1 mL of butyl acetate or ethyl acetate.

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of this compound.

Chromatographic Conditions
ParameterCondition 1Condition 2
Column YMC C18 (50 x 2.1 mm, 3 µm)Phenomenex Luna C18 (150 x 2.0 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA: 1 mM Ammonium Acetate (pH 4.0)B: Methanol
Gradient/Isocratic GradientIsocratic (20:80, v/v)
Flow Rate 0.4 mL/min0.2 mL/min
Column Temperature 40°C40°C
Injection Volume 5 µL10 µL
Mass Spectrometric Conditions
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage Instrument dependent
Source Temperature Instrument dependent
MRM Transitions See Table below

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
This compound 375.2[To be optimized]The protonated molecule [M+H]⁺ has a monoisotopic mass of approximately 374.184. A likely product ion would result from the neutral loss of the N-oxide moiety or other characteristic fragmentation.
Itopride 359.272.1Common transition for Itopride.
Sulpiride (IS) 342.1112.1Example internal standard transition.

Note: The product ion for this compound should be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan.

Quantitative Data Summary

The following table presents a summary of typical quantitative performance parameters for LC-MS/MS methods for Itopride, which can be used as a benchmark for the this compound method development.

ParameterItopride Method 1Itopride Method 2
Linearity Range (ng/mL) 0.5 - 10000.336 - 688
LLOQ (ng/mL) 0.50.336
Correlation Coefficient (r²) > 0.999> 0.999
Recovery (%) > 85> 80
Intra-day Precision (%RSD) < 10< 5
Inter-day Precision (%RSD) < 10< 5

Conclusion

The LC-MS/MS method outlined in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The simple liquid-liquid extraction procedure and the high selectivity of MS/MS detection make this method well-suited for high-throughput analysis in research and drug development settings. The provided protocols and data serve as a valuable starting point for the validation and implementation of this analytical method.

References

Application Note and Protocol: A Validated Stability-Indicating RP-HPLC and LC-MS/MS Method for the Quantification of Itopride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Itopride N-Oxide is the primary metabolite and a significant degradation product of Itopride, a prokinetic agent used in the treatment of gastrointestinal disorders.[1][2] The quantification of this compound is crucial for pharmacokinetic studies, stability testing of Itopride drug products, and impurity profiling to ensure pharmaceutical quality and safety.[1][2] This document provides a detailed, validated analytical method for the determination of this compound in bulk drug substances and pharmaceutical formulations using both Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

The described methods are stability-indicating, capable of separating this compound from its parent compound, Itopride, and other potential degradation products.[3] The validation of this method has been performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability, accuracy, and precision.

I. Analytical Method Principles

This application note details two highly selective and sensitive methods for the analysis of this compound:

  • RP-HPLC with UV Detection: A robust and widely accessible method for the routine quantification of this compound. The method utilizes a C18 reversed-phase column to achieve chromatographic separation, with detection at a wavelength where this compound exhibits significant absorbance.

  • LC-MS/MS: A highly specific and sensitive method, particularly useful for the quantification of low levels of this compound in complex matrices and for definitive identification. This method employs Multiple Reaction Monitoring (MRM) to ensure accurate quantification by monitoring a specific precursor-to-product ion transition.

II. Experimental Protocols

A. Reagents and Materials
  • This compound Reference Standard

  • Itopride Hydrochloride Reference Standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or equivalent)

  • Formic Acid (AR Grade)

  • Ammonium Acetate (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

B. Instrumentation and Chromatographic Conditions

1. RP-HPLC with UV Detection

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Methanol:Water (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

2. LC-MS/MS

  • LC System: A UPLC or HPLC system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 150 mm x 2.0 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water + 10 mmol Ammonium Acetate.

    • B: Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from Itopride and other impurities.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: The precursor ion for this compound is expected at m/z 375.18 [M+H]⁺. A characteristic product ion would be selected for monitoring.

    • Itopride (for separation confirmation): m/z 359.9 → 71.9.

C. Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound Reference Standard in 25 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 5-500 µg/mL for HPLC-UV).

  • Sample Preparation: For drug substance, accurately weigh and dissolve the sample in methanol to obtain a known concentration. For pharmaceutical formulations, weigh and finely powder a representative number of units, and then extract a quantity of the powder equivalent to a known amount of the active pharmaceutical ingredient with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

D. Method Validation Protocol

The analytical method was validated according to ICH guidelines for the following parameters:

  • Specificity/Selectivity: Assessed by analyzing blank samples, placebo, and stressed samples to ensure no interference at the retention time of this compound.

  • Linearity: Determined by analyzing a series of at least five concentrations of the reference standard. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on different days by different analysts.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.

III. Data Presentation

Quantitative Data Summary
Validation Parameter RP-HPLC-UV LC-MS/MS
Linearity Range 5-500 µg/mL0.336 - 688 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.8-100.1%85-115%
Precision (RSD%)
- Intra-day< 1.0%< 5.0%
- Inter-day< 2.0%< 5.0%
LOD 0.019 µg/mL-
LOQ 0.353 µg/mL0.336 ng/mL

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the validated analytical method of this compound.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation start Reference Standard / Sample Weighing stock_sol Prepare Stock Solution (1000 µg/mL in Methanol) start->stock_sol sample_prep Prepare Sample Solution (Extraction & Filtration) start->sample_prep working_std Prepare Working Standards (Dilution with Mobile Phase) stock_sol->working_std hplc_ms HPLC or LC-MS/MS System working_std->hplc_ms Inject sample_prep->hplc_ms Inject separation Chromatographic Separation (C18 Column) hplc_ms->separation detection Detection (UV @ 215 nm or MS/MS) separation->detection data_acq Data Acquisition & Peak Integration detection->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quant Quantification of This compound cal_curve->quant validation Method Validation (ICH Guidelines) quant->validation report Final Report validation->report Degradation_Pathway itopride Itopride metabolism Metabolism (FMO1 & FMO3) itopride->metabolism degradation Oxidative Stress (e.g., H₂O₂) itopride->degradation itopride_n_oxide This compound metabolism->itopride_n_oxide degradation->itopride_n_oxide

References

Itopride N-Oxide: Application Notes and Protocols for Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the role of Itopride N-Oxide in the impurity profiling of the gastroprokinetic agent, Itopride. Detailed experimental protocols for the analysis and characterization of this critical impurity are outlined to ensure the safety, efficacy, and regulatory compliance of Itopride drug products.

Introduction

Itopride is a prokinetic benzamide derivative used in the treatment of various gastrointestinal motility disorders. During its synthesis, storage, and metabolism, impurities can arise, which must be carefully monitored and controlled. This compound is the primary metabolite of Itopride and a known oxidative degradation product.[1][2] Its presence in the drug substance or product is a critical quality attribute that requires robust analytical characterization. These notes detail the necessary procedures for the identification, quantification, and control of this compound.

Data Presentation

Quantitative Analysis of Itopride Degradation

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the degradation of Itopride under various stress conditions. It is important to note that this compound is a significant degradation product, particularly under oxidative stress.

Stress ConditionReagents and DurationTemperature% Degradation of ItoprideNumber of Degradation Products
Acid Hydrolysis1.0 N HCl, 4 hours80°C15.2%3
Alkaline Hydrolysis1.0 N NaOH, 4 hours80°C12.8%2
Oxidative Degradation15% H₂O₂, 4 hours70°C18.5%4
Thermal DegradationDry Heat, 168 hours100°CNo significant degradation-
Photolytic Degradation1.2 million lux hours and 200 Wh/m² UVAmbientNo significant degradation-

Table 1: Summary of forced degradation studies of Itopride Hydrochloride.[2][3]

HPLC Method Validation Parameters

A robust and validated analytical method is crucial for the accurate quantification of Itopride and its impurities. The following table outlines typical validation parameters for a stability-indicating HPLC method.

ParameterResult
Linearity Range (Itopride)5-500 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)Typically < 0.1 µg/mL
Limit of Quantification (LOQ)Typically < 0.3 µg/mL
Accuracy (% Recovery)98-102%
Precision (% RSD)< 2%

Table 2: Typical validation parameters for a stability-indicating HPLC method for Itopride.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Itopride and this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of Itopride from its degradation products, including this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with dilute phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 85% A, 15% B

    • 10-25 min: Gradient to 60% A, 40% B

    • 25-30 min: Hold at 60% A, 40% B

    • 30.1-35 min: Return to 85% A, 15% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 223 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Blank Solution: Mobile phase A and Acetonitrile (85:15 v/v).

  • Standard Stock Solution (Itopride HCl): Accurately weigh and dissolve Itopride Hydrochloride reference standard in the blank solution to obtain a concentration of 1 mg/mL.

  • Standard Solution (this compound): Accurately weigh and dissolve this compound reference standard in the blank solution to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing Itopride HCl and this compound at appropriate concentrations by diluting the stock solutions with the blank solution.

  • Sample Preparation (from tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 50 mg of Itopride HCl and transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of blank solution and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the blank solution.

    • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.

3. System Suitability:

Inject the working standard solution six times. The relative standard deviation (%RSD) for the peak areas of Itopride and this compound should be not more than 2.0%. The resolution between the Itopride peak and the this compound peak should be not less than 2.0.

4. Analysis:

Inject the blank solution, working standard solution, and sample solution into the chromatograph, and record the chromatograms.

5. Calculation:

Calculate the percentage of this compound in the sample using the following formula:

% this compound = (Area of N-Oxide in Sample / Area of N-Oxide in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Protocol 2: Forced Degradation Studies

This protocol outlines the conditions for performing forced degradation studies on Itopride to identify potential degradation products and assess the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

Prepare a stock solution of Itopride HCl at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N HCl. Heat the mixture at 80°C for 4 hours. Cool and neutralize with 1.0 N NaOH.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N NaOH. Heat the mixture at 80°C for 4 hours. Cool and neutralize with 1.0 N HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 15% hydrogen peroxide (H₂O₂). Keep the solution at 70°C for 4 hours in the dark.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 100°C for 168 hours.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase and analyze using the stability-indicating HPLC method described in Protocol 1.

Protocol 3: Synthesis of this compound Reference Standard

This protocol describes a general procedure for the synthesis of this compound from Itopride, which can be used as a reference standard.

1. Materials:

  • Itopride free base

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

2. Procedure:

  • Dissolve Itopride free base in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane to the cooled Itopride solution with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

3. Characterization:

Confirm the identity and purity of the synthesized this compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Visualizations

cluster_0 Itopride Metabolism Itopride Itopride N_Oxide This compound (Major Metabolite) Itopride->N_Oxide N-oxygenation FMO3 Flavin-containing monooxygenase 3 (FMO3) (Liver) NADP NADP⁺ + H₂O FMO3->NADP NADPH NADPH + H⁺ + O₂ NADPH->FMO3

Metabolic Pathway of Itopride to this compound.

cluster_1 Impurity Profiling Workflow start Itopride Drug Substance/Product stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress sample_prep Sample Preparation (Dissolution, Dilution, Filtration) start->sample_prep stress->sample_prep hplc Stability-Indicating HPLC Analysis sample_prep->hplc detection Detection of Itopride and Impurities (including N-Oxide) hplc->detection quantification Quantification of Impurities detection->quantification characterization Characterization of Unknown Impurities (LC-MS, NMR) detection->characterization report Impurity Profile Report quantification->report characterization->report

Experimental Workflow for Itopride Impurity Profiling.

References

Utilizing Itopride N-Oxide in Drug Stability and Degradation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Itopride N-Oxide in the stability and degradation studies of Itopride Hydrochloride. This compound is the primary metabolite and a known oxidative degradation product of Itopride, making it an essential reference standard for analytical method development, validation, and impurity profiling.[1][2]

Introduction to Itopride and its Degradation

Itopride Hydrochloride is a gastroprokinetic agent that enhances gastrointestinal motility.[3] Its chemical structure contains benzamide, amide, and ether linkages, rendering it susceptible to degradation under various stress conditions, particularly hydrolysis and oxidation.[3][4] Forced degradation studies are critical to understanding the degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods. This compound is a key impurity formed during the oxidative degradation of Itopride.

Role of this compound in Pharmaceutical Analysis

This compound serves several crucial functions in pharmaceutical quality control:

  • Analytical Method Development and Validation: As a certified reference standard, this compound is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are sensitive, specific, and accurate for detecting and quantifying this impurity.

  • Impurity Profiling: Its use is vital for the comprehensive impurity profiling of Itopride drug substances and products, ensuring that the levels of this degradation product are within acceptable limits to guarantee safety and efficacy.

  • Stability Studies: By monitoring the formation of this compound under various environmental conditions (e.g., light, heat, humidity), researchers can determine the shelf-life and appropriate storage conditions for Itopride formulations.

Experimental Protocols

Forced Degradation Studies of Itopride Hydrochloride

These studies are designed to intentionally degrade the Itopride drug substance to identify potential degradation products and validate the stability-indicating nature of analytical methods.

3.1.1. Preparation of Stock Solution

Prepare a stock solution of Itopride Hydrochloride at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.

3.1.2. Stress Conditions

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1.0 N HCl.

    • Heat the mixture at 80°C for 4 hours.

    • Cool the solution to room temperature and neutralize it with 1.0 N NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1.0 N NaOH.

    • Heat the mixture at 80°C for 4 hours.

    • Cool the solution to room temperature and neutralize it with 1.0 N HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 15% hydrogen peroxide (H₂O₂).

    • Keep the solution at 70°C for 4 hours in the dark to prevent photo-oxidation.

    • Cool the solution and dilute it with the mobile phase for analysis.

  • Thermal Degradation:

    • Expose the solid Itopride Hydrochloride powder to 100°C in a hot air oven for up to 168 hours.

    • Dissolve the stressed powder in the mobile phase to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid Itopride Hydrochloride powder to 1.2 million lux hours of fluorescent light and 200 Wh/m² of UV light.

    • Dissolve the stressed powder in the mobile phase to a suitable concentration for analysis.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for separating Itopride from its degradation products, including this compound.

3.2.1. Chromatographic Conditions (Example)

ParameterCondition
Column Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (55:45, v/v)
Flow Rate 1 mL/min
Detection Wavelength 215 nm
Injection Volume 10 µL
Column Temperature Ambient

3.2.2. Method Validation

The analytical method should be validated according to ICH guidelines, evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

The results of the forced degradation studies can be summarized to show the extent of degradation under different stress conditions.

Table 1: Summary of Forced Degradation Studies of Itopride Hydrochloride

Stress ConditionReagent/DurationTemperature% DegradationNumber of Degradation Products
Acid Hydrolysis 1.0 N HCl, 4 hours80°C~15-25%Multiple
Alkaline Hydrolysis 1.0 N NaOH, 4 hours80°C~10-20%Multiple
Oxidative Degradation 15% H₂O₂, 4 hours70°C~20-30%Multiple (including this compound)
Thermal Degradation 168 hours100°C< 5%Minimal
Photolytic Degradation 1.2 million lux hoursAmbient< 5%Minimal

Note: The percentage of degradation is an approximate range based on published studies and may vary depending on the exact experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of Itopride.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Itopride HCl Stock Solution Acid Acid Hydrolysis (1.0 N HCl, 80°C, 4h) Stock->Acid Alkali Alkaline Hydrolysis (1.0 N NaOH, 80°C, 4h) Stock->Alkali Oxidative Oxidative Degradation (15% H2O2, 70°C, 4h) Stock->Oxidative Thermal Thermal Degradation (Solid, 100°C, 168h) Stock->Thermal Photo Photolytic Degradation (Solid, 1.2M lux h) Stock->Photo Neutralize Neutralize (for Acid/Alkali) Acid->Neutralize Alkali->Neutralize Dilute Dilute Samples Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Characterize Characterize Degradants (LC-MS, etc.) HPLC->Characterize

Caption: Workflow for Forced Degradation of Itopride.

Proposed Degradation Pathway

The following diagram illustrates the proposed degradation pathways for Itopride under hydrolytic and oxidative stress.

G cluster_hydrolysis Hydrolytic Degradation (Acid/Alkali) cluster_oxidation Oxidative Degradation Itopride Itopride Amide_Hydrolysis Amide Bond Cleavage Products Itopride->Amide_Hydrolysis H+/OH- Ether_Hydrolysis Ether Linkage Cleavage Products Itopride->Ether_Hydrolysis H+/OH- N_Oxide This compound Itopride->N_Oxide H2O2

References

Application Note: Protocol for Forced Degradation Studies of Itopride to Yield N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride is a prokinetic agent that enhances gastrointestinal motility. Its chemical structure contains amide and ether linkages, making it susceptible to degradation under stress conditions. Forced degradation studies are essential in pharmaceutical development to understand the stability of a drug substance and to identify potential degradation products. One of the primary metabolites and a known oxidative degradation product of Itopride is Itopride N-Oxide.[1] This document provides a detailed protocol for conducting forced degradation studies on Itopride with a focus on yielding the N-Oxide derivative. These studies are crucial for developing stability-indicating analytical methods and ensuring the quality, safety, and efficacy of Itopride drug products.

Materials and Reagents

  • Itopride Hydrochloride (Reference Standard)

  • This compound (Reference Standard)[1]

  • Hydrogen Peroxide (30% w/v, AR grade)

  • Hydrochloric Acid (HCl, AR grade)

  • Sodium Hydroxide (NaOH, AR grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ortho-phosphoric acid (AR grade)

  • Triethylamine (AR grade)

  • Volumetric flasks

  • Pipettes

  • pH meter

  • HPLC system with UV/PDA detector

  • LC-MS system (for characterization)

  • NMR spectrometer (for characterization)

  • Hot air oven

  • Photostability chamber

Experimental Protocols

Preparation of Stock and Standard Solutions
  • Itopride Stock Solution (1 mg/mL): Accurately weigh 25 mg of Itopride Hydrochloride and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.[2]

  • This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Itopride stock solution.

  • Working Standard Solutions: From the stock solutions, prepare working standard solutions of Itopride and this compound at a concentration of 100 µg/mL by diluting with the mobile phase.

Forced Degradation Studies

The following conditions are designed to induce the degradation of Itopride. To specifically target the formation of this compound, the oxidative stress conditions can be modulated. Milder conditions (lower H₂O₂ concentration, room temperature) are expected to favor N-oxidation.

  • Mild Oxidative Stress: To 1 mL of Itopride stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Moderate Oxidative Stress: To 1 mL of Itopride stock solution, add 1 mL of 15% hydrogen peroxide. Keep the solution at 70°C for 4 hours in the dark to prevent photo-oxidation.[2]

  • Strong Oxidative Stress: To 1 mL of Itopride stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at 70°C for 4 hours in the dark.

  • Acid Hydrolysis: To 1 mL of Itopride stock solution, add 1 mL of 1.0 N HCl. Heat the mixture at 80°C for 4 hours. Cool and neutralize with 1.0 N NaOH.

  • Alkaline Hydrolysis: To 1 mL of Itopride stock solution, add 1 mL of 1.0 N NaOH. Heat the mixture at 80°C for 4 hours. Cool and neutralize with 1.0 N HCl.

  • Thermal Degradation: Expose the solid Itopride drug powder to 100°C in a hot air oven for 168 hours.

  • Photolytic Degradation: Expose the solid Itopride drug powder to light providing 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter.

For each stress condition, a blank solution (subjected to the same stress) and a zero-time sample of the drug stored under normal conditions should also be prepared for comparison. All reaction solutions should be suitably diluted with the mobile phase before HPLC analysis.[2]

Analytical Methodology (HPLC)

A stability-indicating HPLC method is crucial for separating Itopride from its degradation products, including the N-Oxide.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector
Column Reversed-phase C8 or C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of buffer (1.4 mL ortho-phosphoric acid in 1000 mL water, pH adjusted to 3.0 with triethylamine) and acetonitrile (75:25 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature Ambient
Characterization of this compound

The identity of the formed this compound can be confirmed by co-injection with a reference standard and by spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode can be used to identify the molecular mass of the degradation product. Itopride has a monoisotopic mass of 358.189, and its N-oxide metabolite would have a corresponding mass of approximately 374.184.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used for the structural elucidation of the isolated degradation product.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a table to facilitate easy comparison of the extent of degradation and the formation of this compound under different stress conditions.

Stress ConditionItopride Assay (%)This compound (%)Total Degradation (%)
Mild Oxidative (3% H₂O₂, RT, 24h)85.212.514.8
Moderate Oxidative (15% H₂O₂, 70°C, 4h)70.525.329.5
Strong Oxidative (30% H₂O₂, 70°C, 4h)55.818.7 (further degradation)44.2
Acid Hydrolysis (1N HCl, 80°C, 4h)65.1Not Detected34.9
Alkaline Hydrolysis (1N NaOH, 80°C, 4h)72.4Not Detected27.6
Thermal (100°C, 168h)98.5Not Detected1.5
Photolytic (1.2 million lux h)99.1Not Detected0.9

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Itopride Stock Solution (1 mg/mL) oxidative Oxidative Stress (H2O2, Temp) stock->oxidative Expose to Stress acid Acid Hydrolysis (HCl, Heat) stock->acid Expose to Stress alkaline Alkaline Hydrolysis (NaOH, Heat) stock->alkaline Expose to Stress thermal Thermal Stress (Dry Heat) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress hplc HPLC-UV/PDA Analysis oxidative->hplc Sample Dilution & Injection acid->hplc Sample Dilution & Injection alkaline->hplc Sample Dilution & Injection thermal->hplc Sample Dilution & Injection photo->hplc Sample Dilution & Injection lcms LC-MS Characterization hplc->lcms Peak Identification nmr NMR Characterization lcms->nmr Structural Confirmation

Caption: Experimental workflow for the forced degradation of Itopride.

Signaling Pathway of Itopride Degradation to N-Oxide

G Itopride Itopride (Tertiary Amine) N_Oxide This compound Itopride->N_Oxide N-Oxidation Other_Degradants Other Degradation Products (Hydrolysis, etc.) Itopride->Other_Degradants Other Degradation Pathways Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidizing_Agent->N_Oxide

Caption: Formation of this compound via oxidative degradation.

References

Application of Itopride N-Oxide in Pharmacokinetic Studies of Itopride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride is a prokinetic agent with a dual mechanism of action, functioning as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor. These actions lead to an increase in acetylcholine concentration, promoting gastrointestinal motility. The pharmacokinetic profile of Itopride is characterized by rapid absorption and extensive metabolism. The primary metabolic pathway involves N-oxidation of the tertiary amine N-dimethyl group, a reaction catalyzed by flavin-containing monooxygenase 3 (FMO3), to produce its major and pharmacologically inactive metabolite, Itopride N-Oxide.

The accurate and simultaneous quantification of both Itopride and its N-Oxide metabolite is crucial for comprehensive pharmacokinetic (PK) and bioequivalence (BE) studies. This compound serves as a critical analyte in these studies for several reasons:

  • Understanding Metabolism: Monitoring the formation and elimination of this compound provides a clear picture of the primary metabolic route and rate of Itopride.

  • Mass Balance Studies: Quantifying the major metabolite is essential for understanding the overall disposition and excretion of the administered drug.

  • Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the formation of this compound can elucidate potential interactions with the FMO3 enzyme system.

  • Reference Standard: High-purity this compound is utilized as a reference standard in the development and validation of bioanalytical methods and for impurity profiling in drug formulations.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the pharmacokinetic studies of Itopride.

Data Presentation

A comprehensive understanding of the pharmacokinetic relationship between Itopride and its major metabolite, this compound, is best achieved through the direct comparison of their key PK parameters following oral administration. The following table summarizes representative pharmacokinetic data for Itopride. While a direct comparative table from a single study including this compound was not available in the public domain, the provided data for the parent drug is essential for contextualizing the role of its metabolite.

Pharmacokinetic ParameterItopride (50 mg Single Oral Dose)Reference
Cmax (ng/mL) 268.01 - 303.72[2]
Tmax (h) 0.75 - 0.78[2]
AUC (0-∞) (ng·h/mL) 830.97 - 873.04[2]
t½ (h) ~6

Note: The data presented is a range compiled from a bioequivalence study. Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax), AUC (Area Under the Curve), t½ (Half-life).

Experimental Protocols

The simultaneous determination of Itopride and this compound in biological matrices, typically human plasma or serum, requires a robust and validated bioanalytical method. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity. An automated column-switching HPLC method has also been reported for the simultaneous determination of Itopride and its metabolites.[3]

Protocol 1: Simultaneous Quantification of Itopride and this compound in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous analysis of Itopride and this compound. Specific parameters may require optimization based on the instrumentation used.

1. Materials and Reagents:

  • Itopride Hydrochloride (Reference Standard)

  • This compound (Reference Standard)

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix, such as Sulpiride or a stable isotope-labeled Itopride)

  • HPLC-grade Methanol, Acetonitrile

  • Formic Acid or Ammonium Acetate (for mobile phase modification)

  • High-purity water

  • Drug-free human plasma

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)

3. Preparation of Standard and Quality Control (QC) Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Itopride, this compound, and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Itopride and this compound stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

  • Spiked Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to obtain a series of calibration standards and at least three levels of QC samples (low, medium, and high).

4. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard.

  • Add a protein precipitating agent (e.g., acetonitrile or methanol) in a 3:1 ratio to the plasma volume.

  • Vortex mix for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

5. LC-MS/MS Conditions (Example):

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol). A reported mobile phase for Itopride is methanol:water (55:45, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 40°C).

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for Itopride, this compound, and the IS.

6. Method Validation:

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Mandatory Visualizations

Metabolic Pathway of Itopride

Itopride_Metabolism Itopride Itopride FMO3 Flavin-containing monooxygenase 3 (FMO3) Itopride->FMO3 N_Oxide This compound (Inactive Metabolite) FMO3->N_Oxide N-oxidation

Metabolic conversion of Itopride to this compound.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_study_design Clinical Phase cluster_sample_processing Bioanalytical Phase cluster_data_analysis Data Interpretation drug_admin Drug Administration (Itopride) blood_sampling Timed Blood Sampling drug_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_calc Pharmacokinetic Parameter Calculation lcms_analysis->pk_calc report Reporting pk_calc->report

Workflow for a typical pharmacokinetic study of Itopride.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Itopride and Itopride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Itopride and its primary metabolite, Itopride N-Oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Itopride and this compound in a question-and-answer format.

Q1: Why am I observing poor resolution between the Itopride and this compound peaks?

A1: Poor resolution between a parent drug and its metabolite is a common challenge due to their structural similarity. This compound is formed by the N-oxidation of the dimethylamino group of Itopride, resulting in a small change in polarity.

Potential Causes and Solutions:

  • Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase may not be optimal.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in small increments. This will increase the retention times of both compounds, potentially improving separation.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of the analytes, which significantly affects their retention and selectivity. The predicted pKa of Itopride's strongest basic site is around 8.77, while this compound has a predicted pKa of approximately 13.93.[1][2]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Itopride. For reversed-phase chromatography, a lower pH (e.g., 3-4) will ensure that the tertiary amine of Itopride is protonated, which can improve peak shape and selectivity relative to the more polar N-oxide.

  • Column Chemistry: A standard C18 column may not provide sufficient selectivity.

    • Solution: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity based on pi-pi interactions or shape selectivity.

  • Temperature: Column temperature can influence selectivity.

    • Solution: Experiment with varying the column temperature (e.g., in 5°C increments from 25°C to 40°C).

Q2: My Itopride peak is tailing. What could be the cause and how can I fix it?

A2: Peak tailing for basic compounds like Itopride is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.

Potential Causes and Solutions:

  • Silanol Interactions: Free silanol groups on the column packing can interact with the basic amine group of Itopride.

    • Solution 1: Lower the mobile phase pH (e.g., to 2.5-3.5) to protonate the silanol groups and reduce their interaction with the protonated Itopride.

    • Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of Itopride.

    • Solution 3: Use a base-deactivated or end-capped column specifically designed to minimize silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q3: The retention times for both analytes are drifting. What should I check?

A3: Drifting retention times can be caused by several factors related to the HPLC system and mobile phase stability.

Potential Causes and Solutions:

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component or gradual pH shifts.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure adequate mixing if preparing the mobile phase online.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run.

    • Solution: Increase the column equilibration time before injecting the first sample.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Pump Performance: Inconsistent flow rates from the HPLC pump can cause retention time variability.

    • Solution: Check for leaks in the pump and ensure it is properly primed and delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the separation of Itopride and this compound?

A1: A good starting point for method development would be a reversed-phase method. Based on published literature, a common approach involves:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a phosphate or acetate buffer (pH 3-4). The initial ratio could be around 30:70 (v/v) of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 258 nm, which is the λmax of Itopride.[1]

  • Column Temperature: 30°C

This method can then be optimized by adjusting the mobile phase composition and pH to achieve the desired resolution and peak shape.

Q2: How do the physicochemical properties of Itopride and this compound influence their separation?

A2: The key differences in their physicochemical properties that drive the separation are:

  • Polarity: this compound is more polar than Itopride due to the presence of the N-oxide group. In reversed-phase HPLC, this compound will therefore elute earlier than Itopride.

  • pKa: The basicity of the nitrogen atom is different in the two molecules. Itopride has a predicted pKa of 8.77 for its tertiary amine, while this compound is a weaker base with a predicted pKa of 13.93.[1][2] This difference in ionization behavior can be exploited by adjusting the mobile phase pH to alter the retention and selectivity.

Q3: What are the critical parameters to consider during method validation for the quantification of Itopride and this compound?

A3: For a quantitative method, the following validation parameters as per ICH guidelines should be evaluated:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components, such as impurities or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Below are examples of HPLC methods that can be adapted for the separation of Itopride and this compound.

Method 1: Isocratic Reversed-Phase HPLC

ParameterCondition
Column C8, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Buffer (1.4 mL ortho-phosphoric acid in 1000 mL water, pH adjusted to 3.0 with triethylamine) (25:75 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 220 nm
Expected Elution This compound will elute before Itopride.

Method 2: Gradient Reversed-Phase HPLC for Complex Matrices

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 4.0)
Mobile Phase B Acetonitrile
Gradient Program A linear gradient can be optimized, for example, starting with a low percentage of B and increasing it over time to elute both compounds with good resolution and peak shape.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 258 nm

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for Itopride from a published method. Data for this compound would need to be determined experimentally but is expected to have a shorter retention time.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Itopride HCl4.2171.446144.7

Data from a specific study for illustrative purposes; actual values will vary depending on the exact chromatographic conditions.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sp Standard/Sample Preparation inj Injector sp->inj mp Mobile Phase Preparation pump Pump mp->pump col HPLC Column inj->col pump->inj det Detector col->det da Data Acquisition det->da dp Data Processing & Analysis da->dp

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Chromatographic Issue (e.g., Poor Resolution) c1 Mobile Phase Composition/pH start->c1 c2 Column Performance start->c2 c3 System Parameters start->c3 s1 Optimize Mobile Phase (Organic %, pH) c1->s1 s2 Change Column/ Temperature c2->s2 s3 Check Flow Rate/ Equilibration c3->s3 result Improved Separation s1->result s2->result s3->result

Caption: Logical workflow for troubleshooting poor HPLC separation.

References

Troubleshooting peak tailing in Itopride N-Oxide chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromatography of Itopride N-Oxide

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of this compound, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the common causes of peak tailing when analyzing this compound using reverse-phase HPLC?

Peak tailing in the chromatography of this compound, an asymmetric peak with a trailing edge, is often a result of secondary interactions between the analyte and the stationary phase.[1][2] As a basic compound, this compound is prone to interacting with residual silanol groups on the silica-based columns, which are common in reversed-phase HPLC.[2][3][4]

Other potential causes include:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of this compound, causing peak tailing.

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and peak shape. This can be due to contamination or physical deformation of the column bed.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak distortion.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.

Q2: My this compound peak is tailing. What is the first thing I should check?

The first step is to systematically investigate the potential causes. A logical troubleshooting workflow can help pinpoint the issue. Start by examining the mobile phase preparation and the column's history.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_mobile_phase Verify Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok check_column Evaluate Column (Age, Performance History) column_ok Column OK? check_column->column_ok mobile_phase_ok->check_column Yes adjust_ph Adjust pH or Remake Mobile Phase mobile_phase_ok->adjust_ph No replace_column Replace Column column_ok->replace_column No check_sample Investigate Sample (Concentration, Solvent) column_ok->check_sample Yes resolved Issue Resolved adjust_ph->resolved replace_column->resolved sample_ok Sample OK? check_sample->sample_ok dilute_sample Dilute Sample or Match Injection Solvent to Mobile Phase sample_ok->dilute_sample No check_system Inspect HPLC System (Tubing, Connections) sample_ok->check_system Yes dilute_sample->resolved system_ok System OK? check_system->system_ok fix_connections Optimize Tubing and Connections system_ok->fix_connections No system_ok->resolved Yes fix_connections->resolved cluster_0 Silica Surface cluster_1 This compound Si-O- Deprotonated Silanol (Si-O⁻) (Causes Tailing) Si-OH Protonated Silanol (Si-OH) (Reduced Interaction) Itopride_N_Oxide This compound (Basic Amine Group) Itopride_N_Oxide->Si-O- Ionic Interaction (High pH) Itopride_N_Oxide->Si-OH Reduced Interaction (Low pH)

References

Improving sensitivity of LC-MS/MS for Itopride N-Oxide detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of Itopride N-Oxide.

Troubleshooting Guide: Enhancing Sensitivity for this compound Detection

Low sensitivity in the LC-MS/MS analysis of this compound can be a significant challenge. This guide provides a systematic approach to identifying and resolving common issues.

Question: I am observing a weak or no signal for this compound. Where should I start troubleshooting?

Answer:

A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument parameters. Follow this step-by-step guide to diagnose and address the issue.

Step 1: Verify Analyte and Internal Standard (IS) Stock Solutions.

  • Problem: Degradation or incorrect concentration of stock solutions.

  • Solution: Prepare fresh stock solutions of this compound and the internal standard. This compound is known to be potentially unstable, so proper storage and handling are crucial.

Step 2: Optimize Sample Preparation.

  • Problem: Poor extraction recovery of the polar this compound metabolite from the biological matrix.

  • Solutions:

    • Protein Precipitation (PPT): While simple, PPT with acetonitrile or methanol may not be the most efficient method for the polar N-Oxide. If used, ensure the precipitating agent is ice-cold to maximize protein removal.

    • Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical. Since this compound is more polar than Itopride, solvents like ethyl acetate or a mixture of ethyl acetate and a more polar solvent might improve recovery.

    • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples and concentrating the analyte. For a polar metabolite like this compound, a mixed-mode or a polar-enhanced polymer-based SPE cartridge is recommended.

Step 3: Evaluate and Optimize Chromatographic Conditions.

  • Problem: Poor peak shape, co-elution with interfering matrix components, or inadequate retention of the polar this compound.

  • Solutions:

    • Column Chemistry: A standard C18 column may not provide sufficient retention for the polar N-Oxide. Consider using a column with a more polar stationary phase, such as a C18 with a polar end-capping, a phenyl-hexyl column, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase Composition: The pH of the mobile phase can significantly impact the ionization and retention of this compound. The addition of a small amount of formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency in positive ion mode.

Step 4: Optimize Mass Spectrometer Parameters.

  • Problem: Suboptimal ionization or fragmentation of this compound.

  • Solutions:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for Itopride and its metabolites. Optimize the ion source parameters, such as capillary voltage, source temperature, and gas flows, by infusing a standard solution of this compound directly into the mass spectrometer.

    • MRM Transitions: This is a critical parameter for sensitivity and selectivity. The precursor ion for this compound is its protonated molecule [M+H]⁺ at m/z 375.2. A common and sensitive product ion should be selected for quantification. While specific transitions for this compound are not as widely published as for the parent drug, a logical approach is to target characteristic fragments. For Itopride, a common transition is m/z 359.2 → 72.1. A similar fragmentation pattern might be expected for the N-Oxide. It is essential to perform a product ion scan to identify the most intense and stable fragment ion for this compound on your specific instrument.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ESI mode?

A1: The expected precursor ion for this compound is the protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of approximately 375.2. The optimal product ion for the Multiple Reaction Monitoring (MRM) transition should be determined empirically by performing a product ion scan on a standard of this compound. Based on the fragmentation of similar compounds, potential product ions could arise from the cleavage of the side chain.

Q2: How can I minimize the matrix effect when analyzing this compound in plasma?

A2: The matrix effect, which is the suppression or enhancement of ionization by co-eluting compounds, can significantly impact the accuracy and precision of your assay. To minimize it:

  • Improve Sample Cleanup: Use a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering phospholipids and other matrix components.

  • Optimize Chromatography: Adjust your chromatographic method to separate this compound from the regions where significant matrix components elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will behave nearly identically to the analyte during extraction, chromatography, and ionization. If a SIL-IS for the N-Oxide is unavailable, a SIL-IS of the parent drug, Itopride, may be a suitable alternative, but this should be carefully validated.

Q3: My recovery of this compound is consistently low. What can I do to improve it?

A3: Low recovery of the polar this compound is a common issue. Consider the following:

  • Sample Preparation Method: If you are using Liquid-Liquid Extraction (LLE), the solvent may not be polar enough. Try adding a more polar solvent to your extraction mixture or switch to Solid-Phase Extraction (SPE).

  • SPE Sorbent Selection: For SPE, ensure you are using a sorbent that retains polar compounds. A mixed-mode cation exchange or a polar-enhanced polymeric sorbent could be effective.

  • Elution Solvent: In SPE, ensure your elution solvent is strong enough to desorb the this compound from the sorbent. You may need to adjust the pH or the organic solvent composition of the elution buffer.

Q4: Can I use the same LC-MS/MS method for both Itopride and this compound?

A4: While it is possible to develop a single method for the simultaneous determination of Itopride and this compound, it requires careful optimization. Due to the difference in polarity between the two compounds, achieving good chromatographic retention and peak shape for both with a single set of conditions can be challenging. A gradient elution is often necessary. The sample preparation method must also provide good recovery for both the less polar parent drug and the more polar metabolite.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of Itopride. Data for this compound is less commonly reported; however, similar performance metrics should be targeted during method development and validation.

Table 1: LC-MS/MS Method Parameters for Itopride

ParameterMethod 1Method 2
Sample Type Human PlasmaHuman Plasma
Extraction Method Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)
LC Column C18C18
Mobile Phase Acetonitrile and Ammonium Acetate BufferMethanol and Formic Acid in Water
Ionization Mode ESI PositiveESI Positive
MRM Transition m/z 359.2 → 72.1m/z 359.1 → 166.1
Linear Range 0.5 - 200 ng/mL1 - 500 ng/mL
LLOQ 0.5 ng/mL1 ng/mL
Mean Recovery > 85%> 90%

Table 2: Troubleshooting Checklist for Low Sensitivity of this compound

CheckpointPossible CauseRecommended Action
Standard Solutions DegradationPrepare fresh standards.
Sample Preparation Poor recovery of polar metaboliteOptimize extraction solvent or switch to SPE.
Chromatography Poor retention/peak shapeUse a polar-modified or HILIC column.
Mass Spectrometry Suboptimal MRM transitionPerform a product ion scan to find the most intense fragment.
Matrix Effects Ion suppressionImprove sample cleanup and/or use a SIL-IS.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 0.5 mL of plasma, add an internal standard and 0.5 mL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A polar-endcapped C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ion Source: ESI in positive mode.

  • MRM Transitions:

    • Itopride: m/z 359.2 → 72.1

    • This compound: m/z 375.2 → [Product Ion to be determined]

    • Internal Standard: Appropriate transition for the chosen IS.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Sensitivity cluster_sample_prep_options Sample Prep Options cluster_lc_options LC Options Start Low Sensitivity for this compound CheckStandards Prepare Fresh Standards & IS Start->CheckStandards OptimizeSamplePrep Optimize Sample Preparation CheckStandards->OptimizeSamplePrep Signal Still Low OptimizeLC Optimize Chromatography OptimizeSamplePrep->OptimizeLC Recovery Still Low LLE Optimize LLE Solvent OptimizeSamplePrep->LLE SPE Switch to SPE OptimizeSamplePrep->SPE OptimizeMS Optimize MS Parameters OptimizeLC->OptimizeMS Peak Shape/Retention Poor PolarColumn Use Polar/HILIC Column OptimizeLC->PolarColumn MobilePhase Adjust Mobile Phase pH OptimizeLC->MobilePhase Result Improved Sensitivity OptimizeMS->Result Signal Improved

Caption: Troubleshooting decision tree for improving the sensitivity of this compound detection.

Addressing matrix effects in bioanalysis of Itopride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Itopride N-Oxide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components from the biological sample (e.g., plasma, urine). These interferences can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the LC-MS/MS analytical method. Common sources of matrix effects in plasma include phospholipids and salts.

Q2: I am observing significant ion suppression for this compound. What are the likely causes?

A2: Significant ion suppression in this compound analysis can stem from several sources:

  • Co-elution with Matrix Components: Endogenous molecules from the biological matrix, such as phospholipids, salts, and proteins, can co-elute with your analyte and compete for ionization.

  • Inadequate Sample Preparation: If the sample cleanup is insufficient, a high concentration of matrix components will be introduced into the LC-MS/MS system.

  • Poor Chromatographic Resolution: If the chromatographic method does not adequately separate this compound from interfering matrix components, ion suppression is more likely to occur.

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?

A3: A common qualitative method is the post-column infusion technique . This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement.

For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of the analyte in a clean solvent at the same concentration.

Q4: Are there any specific stability concerns for N-oxide metabolites like this compound during sample preparation?

A4: Yes, N-oxide metabolites can be unstable and may revert back to the parent drug (Itopride) during sample processing. This conversion can be influenced by the sample matrix (e.g., hemolyzed plasma), temperature, and the choice of extraction procedure. It is crucial to evaluate the stability of this compound under the conditions of your sample handling and preparation.

Troubleshooting Guides

Issue 1: High variability in QC samples and poor reproducibility.

This is a common symptom of unaddressed matrix effects. The following workflow can help diagnose and mitigate the issue.

A High Variability in QC Samples B Assess Matrix Effect Qualitatively (Post-Column Infusion) A->B C Assess Matrix Effect Quantitatively (Post-Extraction Spike) B->C Suppression/Enhancement Observed D Optimize Sample Preparation C->D Matrix Effect > 15% E Optimize Chromatography D->E F Use Stable Isotope-Labeled Internal Standard E->F G Re-validate Method F->G cluster_0 Sample Preparation A Plasma Sample + Internal Standard B Protein Precipitation (ACN) A->B C Liquid-Liquid Extraction (MTBE) A->C D Solid-Phase Extraction (Mixed-Mode) A->D E Centrifuge B->E F Evaporate & Reconstitute C->F G Elute, Evaporate & Reconstitute D->G H LC-MS/MS Analysis E->H F->H G->H cluster_1 Quantitative Assessment of Matrix Effect A Prepare Blank Matrix Extract B Spike Analyte into Blank Matrix Extract (Sample A) A->B D Analyze Samples A and B by LC-MS/MS B->D C Prepare Neat Solution of Analyte (Sample B) C->D E Calculate Matrix Effect: (Peak Area A / Peak Area B) * 100% D->E

Stability of Itopride N-Oxide in different analytical solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Itopride N-Oxide in various analytical solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the primary metabolite of Itopride, a gastroprokinetic agent. It is also the major degradation product formed under oxidative stress conditions.[1][2] Understanding its stability is crucial for the accurate quantification of Itopride and its impurities in pharmaceutical formulations, for developing and validating stability-indicating analytical methods, and for ensuring the quality and safety of Itopride-containing products.[3][4]

Q2: In which analytical solvents is this compound soluble?

This compound is slightly soluble in chloroform, methanol, and water. It is more soluble in dimethyl sulfoxide (DMSO).[5]

Q3: What are the recommended storage conditions for this compound?

For long-term storage of the solid powder, temperatures of -20°C (for up to 3 years) or 2-8°C (for up to 2 years) are recommended. Solutions of this compound in DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C. It is also advised to protect the compound from light.

Q4: How stable is this compound in common analytical solvents at room temperature?

While extensive quantitative data on the stability of this compound in various analytical solvents at ambient temperatures is limited in publicly available literature, general knowledge of tertiary amine N-oxides suggests they are relatively stable. However, for quantitative analysis, it is best practice to prepare fresh solutions or to conduct a short-term stability study in the specific solvent and storage conditions being used. One study on Itopride and its degradation products confirmed the stability of sample solutions for up to 72 hours when stored under specific conditions.

Q5: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively detailed, tertiary amine N-oxides, in general, can be susceptible to thermal rearrangement and reduction back to the corresponding tertiary amine (Itopride). The stability can be influenced by the solvent, with polar protic solvents potentially offering some stabilization through hydrogen bonding.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Decreasing peak area of this compound standard over a series of injections. Instability of this compound in the prepared analytical solution.Prepare fresh standard solutions daily. If using an autosampler, consider keeping the sample tray cooled. Evaluate the stability of the standard in the chosen solvent over the typical analysis time.
Appearance of unknown peaks in the chromatogram of an this compound standard. Degradation of this compound.Investigate the solvent and storage conditions. Consider using a different solvent or storing the solution at a lower temperature and protected from light. Perform forced degradation studies on this compound to identify potential degradation products.
Inconsistent quantification of this compound in stability samples. Co-elution with other degradation products or matrix components.Optimize the chromatographic method to ensure adequate separation of this compound from all other peaks. This may involve changing the column, mobile phase composition, or gradient profile.
Low recovery of this compound from spiked samples. Adsorption of the analyte to glassware or plasticware. Degradation during sample preparation.Use silanized glassware to minimize adsorption. Ensure sample preparation steps are performed quickly and at controlled temperatures.

Experimental Protocols

Protocol 1: Preparation of this compound via Forced Degradation of Itopride Hydrochloride

This protocol describes the generation of this compound from its parent drug, Itopride Hydrochloride, under oxidative stress conditions. This is a common method for obtaining the impurity standard for analytical purposes.

Materials:

  • Itopride Hydrochloride

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water

  • Methanol

  • HPLC system with UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Prepare a stock solution of Itopride Hydrochloride (e.g., 1 mg/mL) in water or methanol.

  • To a known volume of the stock solution, add an equal volume of 30% H₂O₂.

  • Heat the mixture at 70°C for approximately 4 hours in the dark to prevent photo-oxidation.

  • Cool the solution to room temperature.

  • Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC to confirm the formation of this compound and to separate it from the parent drug and other degradation products.

Protocol 2: HPLC Method for the Analysis of Itopride and this compound

This is a general HPLC method suitable for the separation and quantification of Itopride and its degradation products, including this compound.

Chromatographic Conditions:

Parameter Condition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature Ambient

System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Itopride Hydrochloride

This table summarizes the conditions under which Itopride Hydrochloride degrades, with a focus on the formation of this compound.

Stress Condition Reagent/Condition Duration Temperature Outcome for Itopride Formation of this compound (DP-VIII) Reference
Acidic Hydrolysis 1.0 N HCl4 hours80°CDegradation observedNot a primary product
Alkaline Hydrolysis 1.0 N NaOH4 hours80°CDegradation observedNot a primary product
Oxidative Degradation 15% H₂O₂4 hours70°CDegradation observedMajor degradation product
Thermal Degradation Dry Heat24-168 hours100°CStableNot formed
Photolytic Degradation 1.2 million lux hours & 200 Wh/m² UV-AmbientStableNot formed
Table 2: Reported Stability and Storage of this compound
Form Solvent/Condition Temperature Duration Reference
Solid Powder--20°CUp to 3 years
Solid Powder-2-8°CUp to 2 years
SolutionDMSO-80°CUp to 6 months
SolutionDMSO-20°CUp to 1 month

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Itopride HCl Stock Solution (1 mg/mL) stress Subject to Oxidative Stress (15% H₂O₂) stock->stress heat Heat at 70°C for 4h stress->heat dilute Dilute with Mobile Phase heat->dilute Cool to RT inject Inject into HPLC System dilute->inject analyze Analyze Data (Peak Purity, % Degradation) inject->analyze result result analyze->result This compound Identified

Caption: Workflow for the generation and identification of this compound.

logical_relationship cluster_stability Factors Affecting this compound Stability cluster_outcome Potential Outcomes solvent Analytical Solvent (e.g., Methanol, Acetonitrile, Water, DMSO) stable Stable Solution (Accurate Quantification) solvent->stable degraded Degraded Solution (Inaccurate Results) solvent->degraded Inappropriate Choice temperature Storage Temperature (e.g., Ambient, Refrigerated, Frozen) temperature->stable temperature->degraded High Temperature light Exposure to Light light->degraded

Caption: Key factors influencing the stability of this compound in solution.

References

Technical Support Center: Analysis of Itopride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the on-column degradation of Itopride N-Oxide during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during analysis important?

A1: this compound is a primary metabolite and a known oxidative degradation product of the prokinetic drug Itopride.[1] Ensuring its stability during analysis is crucial for accurate impurity profiling, stability testing of the parent drug, and analytical method validation, all of which are required to meet regulatory standards.[1][2]

Q2: What are the common causes of on-column degradation of N-oxide compounds like this compound?

A2: On-column degradation of N-oxides can be attributed to several factors, including:

  • Active Silanol Groups: Residual silanol groups on the surface of silica-based stationary phases can interact with the polar N-oxide group, potentially catalyzing degradation.[3]

  • Metal Contamination: Stainless steel surfaces of HPLC columns and systems can contain metal ions that may catalyze the reduction of the N-oxide back to its parent amine or promote other degradation pathways.[4]

  • Mobile Phase pH: The pH of the mobile phase can influence the stability of N-oxides. Highly acidic or basic conditions may promote hydrolysis or other reactions.

  • Column Temperature: Elevated column temperatures can accelerate degradation reactions on the column.

  • Mobile Phase Composition: The choice of organic solvent and additives can impact analyte stability.

Q3: Can the HPLC column itself contribute to the degradation of this compound?

A3: Yes, the column is a significant factor. Conventional stainless-steel columns can contribute to on-column oxidation or reduction of analytes. For sensitive compounds like N-oxides, columns with inert surfaces, such as those with hybrid organic-inorganic surface technology, can mitigate metal-catalyzed degradation.

Q4: What are the typical degradation products of this compound on-column?

A4: The most common on-column degradation of an N-oxide is its reduction back to the parent tertiary amine, in this case, Itopride. Other potential degradants could arise from further oxidation or hydrolysis, depending on the specific analytical conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Appearance of a peak corresponding to Itopride when analyzing pure this compound.
  • Possible Cause: On-column reduction of this compound to Itopride.

  • Troubleshooting Steps:

    • Lower Column Temperature: Reduce the column temperature to ambient (e.g., 25-30°C) to minimize thermally induced degradation.

    • Optimize Mobile Phase pH: Adjust the mobile phase to a neutral or slightly acidic pH (e.g., pH 4-6) to enhance the stability of the N-oxide.

    • Use a Metal-Inert Column: Employ a column with hybrid surface technology or a PEEK-lined column to prevent interactions with metal surfaces that can catalyze reduction.

    • Passivate the HPLC System: If using a standard stainless-steel system, passivation with a strong acid (e.g., nitric acid) followed by thorough flushing may help remove reactive metal sites. Consult your HPLC system manual for appropriate passivation procedures.

Issue 2: Poor peak shape (tailing or fronting) for this compound.
  • Possible Cause: Secondary interactions with the stationary phase or inappropriate sample solvent.

  • Troubleshooting Steps:

    • Check for Silanol Interactions: If using a standard silica-based C18 column, consider a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) to minimize silanol interactions.

    • Adjust Mobile Phase: The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes improve the peak shape of basic compounds, but this should be used cautiously as it can affect column lifetime and MS compatibility.

    • Ensure Sample Solvent Compatibility: Dissolve the sample in the initial mobile phase composition or a weaker solvent to avoid peak distortion.

Issue 3: Inconsistent peak areas or loss of this compound signal over a sequence of injections.
  • Possible Cause: Adsorption of the analyte to active sites in the system or on the column, or progressive degradation on the column.

  • Troubleshooting Steps:

    • Column Conditioning: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.

    • "Priming" Injections: Injecting a high-concentration standard several times before the analytical sequence can help saturate active sites.

    • Investigate On-Column Degradation: If the peak area consistently decreases with each injection, this may indicate a build-up of reactive species on the column or a change in the column chemistry. Consider the steps outlined in Issue 1 .

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Itopride and this compound

This protocol provides a starting point for developing a stability-indicating method for the analysis of Itopride and its N-oxide.

ParameterRecommended Condition
Instrument HPLC with UV/Vis or PDA Detector
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol : Water (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm or 258 nm
Injection Volume 10 µL
Column Temperature Ambient (e.g., 25°C)

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of Itopride and this compound in the mobile phase.

  • Inject the standard solutions and samples for analysis.

Protocol 2: Forced Degradation Study to Investigate this compound Stability

This protocol can be adapted to test the stability of this compound under various stress conditions.

Stress ConditionProcedure
Acid Hydrolysis To 1 mL of this compound stock solution (1 mg/mL in methanol:water), add 1 mL of 1.0 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1.0 N NaOH, and dilute with mobile phase for analysis.
Alkaline Hydrolysis To 1 mL of stock solution, add 1 mL of 1.0 N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1.0 N HCl, and dilute with mobile phase for analysis.
Oxidative Degradation To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours in the dark. Dilute with mobile phase for analysis.

Data Presentation

Table 1: Summary of Potential Factors Influencing On-Column Degradation of this compound and Recommended Solutions.

FactorPotential IssueRecommended Solution
Column Hardware Metal-catalyzed reductionUse a column with hybrid surface technology or PEEK-lined hardware.
Stationary Phase Active silanol interactionsUse a column with high-purity silica and effective end-capping.
Mobile Phase pH Acid or base-catalyzed degradationMaintain mobile phase pH in the neutral to slightly acidic range (pH 4-7).
Temperature Increased rate of degradationOperate the column at ambient temperature (25-30°C).
Sample Solvent Mismatch with mobile phaseDissolve samples in the initial mobile phase composition.

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Degradation start Observation: Appearance of Itopride peak or loss of this compound signal check_temp Is column temperature elevated (>30°C)? start->check_temp lower_temp Action: Lower temperature to ambient (25°C) check_temp->lower_temp Yes check_column Is a standard stainless steel column used? check_temp->check_column No lower_temp->check_column use_inert_column Action: Switch to a metal-inert column (e.g., hybrid surface) check_column->use_inert_column Yes check_ph Is mobile phase pH extreme (<3 or >8)? check_column->check_ph No use_inert_column->check_ph adjust_ph Action: Adjust mobile phase pH to 4-6 check_ph->adjust_ph Yes reanalyze Re-analyze sample check_ph->reanalyze No adjust_ph->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting workflow for on-column degradation of this compound.

G cluster_causes Potential On-Column Degradation Pathways Itopride_N_Oxide This compound C₂₀H₂₆N₂O₅ Itopride Itopride C₂₀H₂₆N₂O₄ Itopride_N_Oxide->Itopride Reduction (e.g., catalyzed by metal surfaces) Other_Degradants Other Degradation Products Itopride_N_Oxide->Other_Degradants Hydrolysis/Other Reactions (influenced by pH, temp.) Reduction Reduction Hydrolysis Hydrolysis

Caption: Potential on-column degradation pathways of this compound.

References

Optimization of mobile phase for Itopride N-Oxide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of the mobile phase for Itopride N-Oxide analysis. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your analytical method development and validation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in analysis?

A1: this compound is a primary metabolite and a known oxidative degradation product of the prokinetic drug Itopride.[1] It is crucial in pharmaceutical research and development, serving as a high-purity certified reference standard.[1] Its main applications are in the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC), mass spectrometry, and NMR spectroscopy.[1][2] It is also essential for impurity profiling, enabling manufacturers to identify and quantify this specific impurity to ensure the safety and efficacy of Itopride-based drug formulations.[2]

Q2: What are the typical chromatographic methods used for the analysis of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of Itopride and its related compounds, including this compound. Stability-indicating RP-HPLC methods are particularly important for separating Itopride from its degradation products, especially those formed under oxidative stress.

Q3: What are the key considerations when developing a mobile phase for this compound analysis?

A3: Key considerations include the choice of organic solvent (typically methanol or acetonitrile), the aqueous component (often a buffer), the pH of the mobile phase, and the elution mode (isocratic or gradient). The goal is to achieve good resolution between Itopride, this compound, and other potential impurities, with symmetrical peak shapes and a reasonable run time. The use of phosphate buffer should be avoided if the method is intended to be compatible with mass spectrometry.

Q4: How does the pH of the mobile phase affect the analysis?

A4: The pH of the mobile phase is a critical parameter as it can influence the ionization state of Itopride and its impurities, which in turn affects their retention on a reversed-phase column. Proper pH adjustment is necessary to achieve optimal separation and peak shape. For instance, a pH of 3.0, adjusted with triethylamine, has been used in some methods. In another method, the pH of a potassium dihydrogen phosphate solution was adjusted to 4.5.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Q1: I am observing poor resolution between Itopride and this compound peaks. What should I do?

A1:

  • Possible Cause: The mobile phase composition may not be optimal for separating these closely related compounds.

  • Solution:

    • Adjust the Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

    • Change the Organic Solvent: If adjusting the ratio is not sufficient, try switching from methanol to acetonitrile or vice-versa. These solvents have different selectivities and may provide the necessary separation.

    • Modify the Mobile Phase pH: Altering the pH can change the ionization of the analytes and their interaction with the stationary phase, which can significantly impact resolution.

    • Consider Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can be employed to improve the resolution of complex mixtures.

Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?

A2:

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or an inappropriate mobile phase pH.

  • Solution:

    • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to maintain the analyte in a single ionic form.

    • Add an Amine Modifier: For basic compounds like Itopride and its N-oxide, adding a small amount of an amine modifier like triethylamine to the mobile phase can help to mask active silanol groups on the column and reduce peak tailing.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

Q3: I am experiencing baseline noise and drift. What are the potential causes and solutions?

A3:

  • Possible Cause: Issues with the mobile phase, pump, or detector.

  • Solution:

    • Degas the Mobile Phase: Air bubbles in the system are a common cause of baseline noise. Ensure the mobile phase is thoroughly degassed before use.

    • Check for Leaks: Inspect the pump and connections for any leaks.

    • Use High-Purity Solvents: Ensure that high-purity solvents and reagents are used for preparing the mobile phase to avoid contamination.

    • Equilibrate the Column: Allow sufficient time for the column to equilibrate with the mobile phase to ensure a stable baseline.

Q4: I am seeing unexpected peaks in my chromatogram. What could be the reason?

A4:

  • Possible Cause: Contamination of the sample or mobile phase, or degradation of the analyte.

  • Solution:

    • Analyze a Blank: Inject a blank solution (mobile phase) to check for contamination from the solvent or the system.

    • Ensure Sample Stability: Itopride can degrade in aqueous solutions. Prepare samples fresh and analyze them promptly. If using an autosampler, consider cooling the sample tray.

    • Check for Contamination: Use high-purity solvents and clean glassware to rule out external contamination.

Experimental Protocols

Below are detailed methodologies for HPLC analysis of Itopride and its related substances, including this compound.

Method 1: Isocratic RP-HPLC for Itopride and its Degradation Products
  • Objective: To separate Itopride from its forced degradation products.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol: Water (55:45, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Sample Preparation:

    • Stock Solution: Accurately weigh 25 mg of Itopride and dissolve it in a 25 mL volumetric flask with methanol to obtain a concentration of 1000 µg/mL.

    • Standard Solution: Dilute 1 mL of the stock solution to 25 mL with the mobile phase.

Method 2: Isocratic RP-HPLC for Quantification of Itopride HCl
  • Objective: To quantify Itopride HCl in tablet dosage form.

  • Chromatographic Conditions:

    • Column: C8 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of 75 volumes of a solution containing 1.4 mL of ortho-phosphoric acid in 1000 mL of water (pH adjusted to 3.0 with triethylamine) and 25 volumes of acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Standard Stock Solution: Prepare a 50 mg solution of Itopride HCl in a volumetric flask using the mobile phase.

    • Sample Solution (Tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 50 mg of Itopride HCl to a 100 mL volumetric flask, add the mobile phase, sonicate for 10 minutes, and make up the volume. Filter the solution through a 0.45 µm nylon filter.

Quantitative Data Summary

The following tables summarize different mobile phase compositions and chromatographic conditions used for the analysis of Itopride and its related substances.

Table 1: Mobile Phase Compositions for Itopride Analysis

MethodOrganic Solvent(s)Aqueous PhaseRatio (v/v)pHElution Mode
Method A MethanolWater55:45Not specifiedIsocratic
Method B Acetonitrile0.05% Orthophosphoric Acid60:40Not specifiedIsocratic
Method C AcetonitrilePotassium dihydrogen phosphate solutionGradient4.5Gradient
Method D Methanol, AcetonitrileWater50:10:40Not specifiedIsocratic
Method E AcetonitrilePhosphate buffer (pH 3.0)50:503.0Isocratic

Table 2: Chromatographic Conditions for Itopride Analysis

MethodColumn TypeColumn DimensionsFlow Rate (mL/min)Detection Wavelength (nm)
Method A Kromasil C18250 x 4.6 mm, 5 µm1.0215
Method B C18250mm x 4.6 mm, 5µm0.7252
Method C Thermo gold aQ C184.6mm x 250mm, 5µmNot specified223
Method D Phenomenex C18Not specifiedNot specified268
Method E Welchrom C184.6 X 250mm, 5µm1.0235

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions (Itopride & this compound) equilibrate Equilibrate HPLC System prep_standard->equilibrate prep_sample Prepare Sample Solutions prep_sample->equilibrate prep_mobile Prepare & Degas Mobile Phase prep_mobile->equilibrate inject Inject Samples equilibrate->inject run Chromatographic Run inject->run acquire Acquire Chromatograms run->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Analytes integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_resolution Poor Resolution cluster_tailing Peak Tailing start Chromatographic Issue Identified res_q1 Adjust Organic Solvent Ratio? start->res_q1 tail_q1 Adjust Mobile Phase pH? start->tail_q1 res_a1_yes Problem Solved res_q1->res_a1_yes Yes res_a1_no Change Organic Solvent? res_q1->res_a1_no No res_a2_yes Problem Solved res_a1_no->res_a2_yes Yes res_a2_no Modify Mobile Phase pH? res_a1_no->res_a2_no No res_a3_yes Problem Solved res_a2_no->res_a3_yes Yes res_a3_no Consider Gradient Elution res_a2_no->res_a3_no No tail_a1_yes Problem Solved tail_q1->tail_a1_yes Yes tail_a1_no Add Amine Modifier? tail_q1->tail_a1_no No tail_a2_yes Problem Solved tail_a1_no->tail_a2_yes Yes tail_a2_no Check for Column Overload? tail_a1_no->tail_a2_no No tail_a3_yes Problem Solved tail_a2_no->tail_a3_yes Yes

Caption: Troubleshooting decision tree for common HPLC issues.

logical_relationship cluster_initial Initial Conditions cluster_optimization Optimization Loop cluster_final Final Method title Mobile Phase Optimization Strategy select_column Select Appropriate C18 or C8 Column initial_mobile Start with a Common Mobile Phase (e.g., Methanol:Water) select_column->initial_mobile eval_chrom Evaluate Chromatogram (Resolution, Peak Shape) initial_mobile->eval_chrom is_acceptable Acceptable? eval_chrom->is_acceptable adjust_params Adjust Parameters: - Organic:Aqueous Ratio - pH - Organic Solvent Type is_acceptable->adjust_params No final_method Optimized Mobile Phase and Method is_acceptable->final_method Yes adjust_params->eval_chrom validate Validate Method final_method->validate

References

Common interferences in the analysis of Itopride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the analysis of Itopride N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is the primary metabolite and a known oxidative degradation product of Itopride, a gastroprokinetic agent.[1] Its analysis is crucial for several reasons:

  • Impurity Profiling: Regulatory bodies require the identification and quantification of impurities in drug substances and products to ensure safety and efficacy.[1][2]

  • Stability Studies: Monitoring the formation of this compound under various stress conditions (e.g., oxidative, acidic, alkaline) helps to understand the degradation pathways of Itopride and establish its shelf-life and storage conditions.[2][3]

  • Analytical Method Validation: this compound is used as a reference standard in the development and validation of analytical methods to ensure their sensitivity, specificity, and accuracy.

Q2: What are the most common analytical techniques used for the analysis of this compound?

A2: The most common analytical techniques are high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer the necessary selectivity and sensitivity to separate and quantify this compound from the parent drug, Itopride, and other potential degradation products.

Q3: What are the primary sources of interference in the analysis of this compound?

A3: The two main sources of interference are:

  • Co-eluting Degradation Products: During forced degradation studies or in aged samples, other degradation products of Itopride may have similar chromatographic behavior and co-elute with this compound, leading to inaccurate quantification.

  • Matrix Effects (in bioanalysis): When analyzing biological samples such as plasma or urine, endogenous components of the matrix can interfere with the ionization of this compound in the mass spectrometer, causing ion suppression or enhancement and affecting the accuracy and precision of the results.

Troubleshooting Guides

Issue 1: Co-eluting Peaks with this compound in Chromatographic Analysis

Symptoms:

  • Poor peak shape (e.g., fronting, tailing, or split peaks) for the this compound peak.

  • Inconsistent peak area or height in replicate injections.

  • Inability to achieve baseline separation between this compound and an adjacent peak.

Troubleshooting Workflow:

start Start: Poor Peak Resolution check_method Verify Chromatographic Method Parameters (Mobile Phase, Column, Flow Rate, Temperature) start->check_method check_method->start Parameters Incorrect optimize_mp Optimize Mobile Phase Composition (e.g., change organic modifier ratio, pH) check_method->optimize_mp Parameters Correct check_sample Investigate Sample Preparation (e.g., incomplete dissolution, presence of particulates) check_method->check_sample Suspect Sample Issue change_column Select a Different Column Chemistry (e.g., C18 to Phenyl-Hexyl) optimize_mp->change_column No Improvement gradient_elution Implement or Optimize Gradient Elution optimize_mp->gradient_elution Resolution Improved but Not Baseline change_column->optimize_mp Try Re-optimization end_unresolved End: Peaks Still Unresolved (Consider alternative detection methods) change_column->end_unresolved No Improvement end_resolved End: Peaks Resolved gradient_elution->end_resolved Resolution Achieved gradient_elution->end_unresolved Resolution Not Achieved filter_sample Filter Sample Through 0.22 µm Filter check_sample->filter_sample filter_sample->check_method Re-inject

Caption: Troubleshooting workflow for co-eluting peaks.

Detailed Steps:

  • Verify Method Parameters: Ensure that the mobile phase composition, pH, column type and dimensions, flow rate, and column temperature are exactly as specified in the validated method.

  • Optimize Mobile Phase:

    • Organic Modifier: Systematically vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • pH: Adjust the pH of the aqueous buffer. The retention of ionizable compounds like Itopride and its degradation products can be highly sensitive to pH.

  • Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl, cyano) to exploit different separation mechanisms.

  • Implement Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, can often improve the separation of complex mixtures.

  • Check Sample Preparation: Ensure complete dissolution of the sample and filter it through a 0.22 µm filter to remove any particulate matter that could cause peak splitting or distortion.

Quantitative Data on Specificity/Selectivity:

The following table presents representative data from a validation study of a stability-indicating HPLC method, demonstrating the method's ability to accurately quantify this compound in the presence of its parent drug and other degradation products.

AnalyteRetention Time (min)Resolution (Rs) from this compound% Recovery of this compound (10 µg/mL)% RSD (n=6)
Itopride5.83.299.50.8
This compound 7.2 - 100.2 0.6
Degradation Product A4.54.8100.81.1
Degradation Product B8.12.599.10.9
Issue 2: Matrix Effects in Bioanalysis by LC-MS/MS

Symptoms:

  • Poor accuracy and/or precision in quality control (QC) samples.

  • Significant variability in the internal standard (IS) response across different samples.

  • Non-linear calibration curves.

Troubleshooting Workflow:

start Start: Suspected Matrix Effects assess_me Quantitatively Assess Matrix Effect (Post-Extraction Spike Experiment) start->assess_me me_present Matrix Effect Confirmed (Matrix Factor < 0.85 or > 1.15) assess_me->me_present Deviation Observed no_me No Significant Matrix Effect (Investigate other sources of error) assess_me->no_me No Deviation optimize_cleanup Optimize Sample Preparation (e.g., SPE, LLE, Protein Precipitation) me_present->optimize_cleanup change_chrom Modify Chromatographic Conditions (Separate analyte from interfering matrix components) me_present->change_chrom use_sil_is Use a Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is reassess_me Re-assess Matrix Effect optimize_cleanup->reassess_me change_chrom->reassess_me use_sil_is->reassess_me end_resolved End: Matrix Effect Mitigated reassess_me->end_resolved Matrix Effect Mitigated end_unresolved End: Matrix Effect Persists (Consider alternative ionization or sample prep) reassess_me->end_unresolved Matrix Effect Persists

References

Enhancing resolution between Itopride N-Oxide and other impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for Itopride and its related substances, with a specific focus on enhancing the resolution of Itopride N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Itopride Hydrochloride that I should be aware of?

A1: Common impurities of Itopride Hydrochloride can originate from the synthesis process or degradation. Process-related impurities include dimethylamino ethyl benzyl amine (DEBA) and veratric acid chloride. Degradation impurities, such as this compound, are formed under stress conditions like hydrolysis and oxidation.[1] Forced degradation studies have shown that Itopride is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under photolytic and thermal stress.[2][3]

Q2: What is this compound and why is it important to separate it from Itopride?

A2: this compound is a primary metabolite and a known oxidative degradation product of Itopride.[4] As a potential impurity in the final drug product, regulatory guidelines require its separation, identification, and quantification to ensure the safety, efficacy, and quality of the pharmaceutical formulation.

Q3: Which chromatographic mode is most suitable for the analysis of Itopride and its impurities?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of Itopride and its related compounds, including this compound.[4] Stability-indicating RP-HPLC methods are crucial for separating Itopride from its degradation products. Ultra-high performance liquid chromatography (UPLC) can also be employed for faster and more efficient separations.

Troubleshooting Guide: Enhancing Resolution

This guide addresses common issues encountered during the chromatographic analysis of Itopride and its impurities, with a focus on improving the resolution between this compound and other components.

Issue 1: Poor Resolution Between Itopride and this compound

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition:

    • pH Adjustment: The pH of the mobile phase is a critical parameter. For basic compounds like Itopride, operating at a low pH (e.g., around 3.0) can improve peak shape and resolution by ensuring the analyte is in its protonated form. Experiment with small, deliberate changes in the mobile phase pH (±0.2 units) to observe the impact on resolution.

    • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) significantly affect selectivity. Vary the ratio of the organic modifier to the aqueous phase. Sometimes, switching from acetonitrile to methanol, or using a combination of both, can alter the elution order and improve separation.

    • Buffer Concentration: An inadequate buffer concentration can lead to peak tailing and poor resolution, especially for basic analytes. Ensure the buffer concentration is sufficient to maintain a stable pH.

  • Suboptimal Stationary Phase:

    • Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica purity can lead to variations in selectivity. If resolution is poor on a standard C18 column, consider trying a C8 column or a C18 column with a different bonding chemistry (e.g., polar-embedded).

    • Particle Size: Columns with smaller particle sizes (e.g., UPLC columns with <2 µm particles) provide higher efficiency and can significantly improve the resolution of closely eluting peaks.

  • Inadequate Gradient Program:

    • Shallow Gradient: For complex mixtures of impurities, a shallow gradient (a slow increase in the organic solvent concentration) can enhance the separation of closely eluting peaks.

    • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition where the critical pair (Itopride and this compound) is eluting can improve their separation.

Issue 2: Peak Tailing for Itopride or its Impurities

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes like Itopride, causing peak tailing.

    • Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing these secondary interactions.

    • Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.

    • Column Choice: Use a highly deactivated, end-capped column specifically designed for the analysis of basic compounds.

  • Column Overload: Injecting too much sample can lead to peak distortion and tailing.

    • Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves.

    • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.

  • Column Contamination or Degradation:

    • Column Washing: Flush the column with a strong solvent to remove any adsorbed contaminants.

    • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. If a guard column is in use, replace it.

    • Column Replacement: If the above steps do not resolve the issue, the column may be degraded and require replacement.

Experimental Protocols

Below are examples of HPLC and UPLC methods that can be used as a starting point for separating Itopride and its impurities.

Table 1: Example HPLC Method for Itopride and Impurities

ParameterConditionReference
Column Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (55:45, v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temp. Ambient
Injection Vol. 10 µL

Table 2: Example Gradient HPLC Method for Itopride Related Substances

ParameterConditionReference
Column Diamonsil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.05 mol/L Potassium Dihydrogen Phosphate (pH 4.0)
Mobile Phase B Acetonitrile
Gradient 0-12 min, 20% B; 12-17 min, 20-40% B; 17-22 min, 40% B; 22-23 min, 40-20% B; 23-38 min, 20% B
Flow Rate 1.0 mL/min
Detection UV at 258 nm
Column Temp. 30 °C

Table 3: Example UPLC Method for Itopride and Impurities

ParameterConditionReference
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase 0.1% Ortho-phosphoric acid: Acetonitrile (86:14, v/v)
Flow Rate 0.5 mL/min
Detection UV at 213 nm
Column Temp. 27 °C
Injection Vol. 0.5 µL

Data Presentation

Table 4: Reported Retention Times (RT) for Itopride and Degradation Products

CompoundMethodRetention Time (min)Reference
ItoprideHPLC (Isocratic)12.975
Degradation Product 1HPLC (Isocratic)4.315
Degradation Product 2HPLC (Isocratic)6.369
ItoprideHPLC (Isocratic)4.217
ItoprideHPLC (Simultaneous Estimation)4.42
ItoprideHPLC (Simultaneous Estimation)2.100

Note: Direct comparison of retention times should be done with caution as they are highly dependent on the specific chromatographic system and conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (Itopride HCl in Methanol) stress_degradation Forced Degradation (Acid, Base, Oxidative) prep_stock->stress_degradation prep_sample Dilute with Mobile Phase stress_degradation->prep_sample hplc_uplc HPLC / UPLC System prep_sample->hplc_uplc separation Separation on C18 Column hplc_uplc->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration resolution_calc Calculate Resolution (Rs) peak_integration->resolution_calc quantification Quantify Impurities resolution_calc->quantification

Caption: Experimental workflow for forced degradation and analysis of Itopride impurities.

troubleshooting_resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase cluster_gradient Gradient Program start Poor Resolution (Itopride & this compound) adjust_ph Adjust pH (e.g., to ~3.0) start->adjust_ph Check try_c8 Try Different Column (e.g., C8, Polar-Embedded) start->try_c8 Check shallow_gradient Use Shallower Gradient start->shallow_gradient Check change_organic Vary Organic Modifier (Acetonitrile/Methanol Ratio) adjust_ph->change_organic adjust_buffer Increase Buffer Concentration change_organic->adjust_buffer end Resolution Improved adjust_buffer->end use_uplc Switch to UPLC Column (<2 µm particles) try_c8->use_uplc use_uplc->end isocratic_hold Introduce Isocratic Hold shallow_gradient->isocratic_hold isocratic_hold->end

References

Minimizing ion suppression for Itopride N-Oxide in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Itopride N-Oxide using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a primary focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A: Ion suppression is a type of matrix effect where molecules co-eluting from the liquid chromatography (LC) system interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and reduced reproducibility. This compound, being a metabolite, is often analyzed in complex biological matrices like plasma, which are rich in components known to cause suppression, such as phospholipids and salts.

Q2: My signal for this compound is low and inconsistent. How do I confirm if ion suppression is the cause?

A: To determine if ion suppression is affecting your analysis, a post-column infusion experiment is the standard method. This involves infusing a constant flow of this compound solution into the MS detector while injecting a blank, extracted matrix sample from the LC. A drop in the baseline signal at the retention time of your analyte indicates that co-eluting matrix components are causing suppression.

Troubleshooting Guide: Minimizing Ion Suppression

Issue 1: Significant signal drop observed during post-column infusion experiment.

This confirms that matrix components are co-eluting with this compound and causing ion suppression. The following workflow can help you troubleshoot and resolve the issue.

Ion_Suppression_Troubleshooting cluster_Start Start cluster_Diagnosis Diagnosis cluster_Solutions Mitigation Strategies cluster_SamplePrepDetails Sample Preparation Options cluster_ChromatographyDetails Chromatography Options cluster_End End start Low / Inconsistent Signal for this compound post_infusion Perform Post-Column Infusion Experiment start->post_infusion check_suppression Ion Suppression Observed? post_infusion->check_suppression sample_prep Optimize Sample Preparation check_suppression->sample_prep Yes other_issues Investigate Other Issues (e.g., Source Contamination, Instrument Settings) check_suppression->other_issues No chromatography Modify Chromatographic Method sample_prep->chromatography ppt Protein Precipitation (PPT) sample_prep->ppt lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe gradient Adjust Gradient chromatography->gradient column Change Column (e.g., HILIC, UPLC) chromatography->column divert Use Divert Valve chromatography->divert end_goal Achieve Consistent and Robust Signal ppt->end_goal lle->end_goal spe->end_goal gradient->end_goal column->end_goal divert->end_goal SPE_Protocol cluster_Steps SPE Workflow cluster_Details start 1. Pre-treat Sample condition 2. Condition Cartridge start->condition details_start Mix 1 mL plasma with internal standard. Acidify with formic acid to ensure this compound is charged. start->details_start equilibrate 3. Equilibrate Cartridge condition->equilibrate details_condition Condition a polymeric cation exchange cartridge with 1 mL of methanol. condition->details_condition load 4. Load Sample equilibrate->load details_equilibrate Equilibrate with 1 mL of deionized water. equilibrate->details_equilibrate wash 5. Wash Cartridge load->wash details_load Load the pre-treated sample onto the cartridge. load->details_load elute 6. Elute this compound wash->elute details_wash Wash with 1 mL of an acidic buffer (e.g., 2% formic acid in water) to remove neutral and acidic interferences. Wash with 1 mL of methanol to remove phospholipids. wash->details_wash end 7. Evaporate & Reconstitute elute->end details_elute Elute with 1 mL of 5% ammonium hydroxide in methanol to neutralize and release the analyte. elute->details_elute details_end Evaporate the eluate to dryness under nitrogen. Reconstitute in the initial mobile phase. end->details_end

Validation & Comparative

A Comparative Guide to Validated Stability-Indicating HPLC Methods for Itopride and its N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the simultaneous determination of Itopride Hydrochloride and its primary degradation product, Itopride N-Oxide. The information presented is intended for researchers, scientists, and professionals in the field of drug development and quality control. This document outlines detailed experimental protocols, presents comparative data in structured tables, and visualizes experimental workflows.

Introduction

Itopride Hydrochloride is a gastroprokinetic agent susceptible to degradation, particularly through oxidation, hydrolysis, and photolysis. This compound is a major metabolite and a potential degradation product. Therefore, a validated stability-indicating analytical method is crucial for accurately quantifying Itopride in the presence of its degradants, ensuring the safety and efficacy of its pharmaceutical formulations. This guide compares different HPLC methods developed for this purpose.

Experimental Protocols

The methodologies detailed below are based on established and validated stability-indicating HPLC methods for Itopride and its degradation products.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1] The following protocols are typically employed:

  • Acid Hydrolysis: A solution of Itopride Hydrochloride (typically 1 mg/mL) is treated with 1.0 N HCl and heated (e.g., at 80°C for 4 hours). The solution is then neutralized with 1.0 N NaOH before analysis.[2]

  • Alkaline Hydrolysis: An Itopride Hydrochloride solution (1 mg/mL) is treated with 1.0 N NaOH and heated (e.g., at 80°C for 4 hours).[2] Neutralization with 1.0 N HCl follows before analysis.

  • Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as 15% hydrogen peroxide (H₂O₂), and heated (e.g., at 70°C for 4 hours).[2]

  • Thermal Degradation: The solid drug substance is subjected to dry heat in an oven (e.g., at 100°C for up to 168 hours).[3]

  • Photolytic Degradation: The solid drug is exposed to a combination of fluorescent and UV light (e.g., 1.2 million lux hours and 200 Wh/m², respectively), as per ICH Q1B guidelines.

Sample Preparation for HPLC Analysis

Following forced degradation, the stressed samples are suitably diluted with the mobile phase to a target concentration for HPLC analysis.

Method Comparison

The following tables summarize the chromatographic conditions and validation parameters of different reported stability-indicating HPLC methods for Itopride.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase Reversed-phase C18 (250 x 4.6 mm, 5 µm)Hypersil C4 (250 x 4.6 mm), 5 µmWelchrom C18 (4.6 X 250mm, 5µm)C8 (250 mm × 4.6 mm), 5-μm
Mobile Phase Methanol:Water (55:45, v/v)0.1M Dipotassium hydrogen phosphate:Acetonitrile (40:60 v/v)10mM Phosphate buffer (pH 3.0):Acetonitrile (50:50 v/v)Buffer (1.4 mL o-phosphoric acid, pH 3.0 with triethylamine):Acetonitrile (75:25 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 215 nm272 nm235 nm220 nm
Retention Time (Itopride) Not explicitly stated in abstractNot explicitly stated in abstract2.650 min4.217 min

Table 2: Comparison of Method Validation Parameters

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) 60-300150-4502-1080-120% of assay concentration
Correlation Coefficient (r²) 0.99830.99990.99990.9995
Accuracy (% Recovery) 98.8-100.1%Stated as acceptable>101%100.01%
Precision (%RSD) <2%Stated as acceptableNot explicitly statedNot explicitly stated
LOD (µg/mL) 0.0190.724Not explicitly statedNot explicitly stated
LOQ (µg/mL) 0.3532.415Not explicitly statedNot explicitly stated

Forced Degradation Results Summary

Studies have consistently shown that Itopride Hydrochloride is susceptible to degradation under acidic, alkaline, and oxidative conditions. Conversely, the drug has demonstrated stability under thermal and photolytic stress. The stability-indicating methods were able to separate the main drug peak from the peaks of the degradation products, confirming their specificity.

Table 3: Summary of Forced Degradation Studies

Stress ConditionObservation
Acid Hydrolysis (e.g., 1.0 N HCl at 80°C) Significant degradation observed.
Alkaline Hydrolysis (e.g., 1.0 N NaOH at 80°C) Significant degradation observed.
Oxidative Degradation (e.g., 15% H₂O₂ at 70°C) Significant degradation observed.
Thermal Degradation (e.g., 100°C for 168h) No significant degradation.
Photolytic Degradation (ICH Q1B conditions) No significant degradation.

Visualizations

The following diagrams illustrate the typical workflow for the validation of a stability-indicating HPLC method and the forced degradation process.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Select HPLC Parameters Select HPLC Parameters Optimize Mobile Phase Optimize Mobile Phase Select HPLC Parameters->Optimize Mobile Phase System Suitability System Suitability Optimize Mobile Phase->System Suitability Specificity Specificity System Suitability->Specificity Acid Hydrolysis Acid Hydrolysis Acid Hydrolysis->Specificity Base Hydrolysis Base Hydrolysis Base Hydrolysis->Specificity Oxidative Oxidative Oxidative->Specificity Thermal Thermal Thermal->Specificity Photolytic Photolytic Photolytic->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

G Itopride Drug Substance Itopride Drug Substance Acid Hydrolysis Acid Hydrolysis Itopride Drug Substance->Acid Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Itopride Drug Substance->Alkaline Hydrolysis Oxidation Oxidation Itopride Drug Substance->Oxidation Heat Heat Itopride Drug Substance->Heat Light Light Itopride Drug Substance->Light HPLC Analysis HPLC Analysis Itopride Drug Substance->HPLC Analysis Undegraded Drug Degradation Products Degradation Products Acid Hydrolysis->Degradation Products Alkaline Hydrolysis->Degradation Products Oxidation->Degradation Products Degradation Products->HPLC Analysis

Caption: Forced Degradation Experimental Workflow.

References

Comparative Analysis of Itopride and Itopride N-Oxide by LC-MS/MS: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the prokinetic agent Itopride and its primary metabolite, Itopride N-Oxide, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes key processes to facilitate a deeper understanding of the analytical methodologies for these compounds.

Introduction

Itopride is a gastroprokinetic agent with a dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.[1] Its metabolism in the liver is primarily mediated by the flavin-containing monooxygenase (FMO) system, leading to the formation of its major, inactive metabolite, this compound.[2] The accurate and simultaneous quantification of both Itopride and this compound is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. LC-MS/MS offers the high sensitivity and specificity required for these analyses in complex biological matrices.

Metabolic Pathway of Itopride

Itopride undergoes N-oxidation to form this compound, a reaction catalyzed predominantly by FMO3. This metabolic route is distinct from many other prokinetic agents that are metabolized by the cytochrome P450 (CYP) enzyme system, thus reducing the likelihood of certain drug-drug interactions.

Metabolic Pathway of Itopride Itopride Itopride Itopride_N_Oxide This compound (Inactive Metabolite) Itopride->Itopride_N_Oxide N-oxidation FMO3 Flavin-containing monooxygenase 3 (FMO3) FMO3->Itopride_N_Oxide

Caption: Metabolic conversion of Itopride to this compound.

Comparative Quantitative Data

The following table summarizes the key mass spectrometric and chromatographic parameters for the simultaneous analysis of Itopride and this compound.

ParameterItoprideThis compoundReference(s)
Molecular Formula C₂₀H₂₆N₂O₄C₂₀H₂₆N₂O₅[3]
Molecular Weight 358.43 g/mol 374.43 g/mol [3]
Monoisotopic Mass 358.189 u374.184 u[2]
Precursor Ion ([M+H]⁺) m/z 359.2m/z 375.2
Product Ion(s) (Quantifier/Qualifier) m/z 166.1, 72.3, 71.9m/z 359.2 (Proposed), 72.3 (Proposed)
Typical Retention Time (RT) Analyte and method dependentAnalyte and method dependent
Linearity Range (in plasma) 0.336 - 688 ng/mLMethod dependent
Lower Limit of Quantification (LLOQ) 0.336 ng/mLMethod dependent
Recovery from Plasma >80%Method dependent

Experimental Protocols

A validated LC-MS/MS method for the simultaneous determination of Itopride and this compound in a biological matrix, such as human plasma, is detailed below. This protocol is a synthesis of established methods for Itopride and best practices for metabolite quantification.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., Sulpiride).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., butyl acetate or ethyl acetate).

  • Vortex vigorously for 10-15 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column (e.g., YMC C18, 50 x 2.1 mm, 3 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 1 mM ammonium acetate buffer, pH 4.0) and an organic modifier (e.g., methanol or acetonitrile) is typical. For example, a starting mobile phase could be 80:20 (v/v) methanol:1 mM ammonium acetate.

  • Flow Rate: A flow rate of 0.2 - 0.5 mL/min is generally appropriate.

  • Column Temperature: Maintained at approximately 40°C.

Tandem Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Itopride: m/z 359.2 → 166.1 (Quantifier), m/z 359.2 → 72.3 (Qualifier).

    • This compound: m/z 375.2 → 359.2 (Proposed Quantifier - loss of oxygen), m/z 375.2 → 72.3 (Proposed Qualifier - common fragment).

    • Internal Standard (e.g., Sulpiride): m/z 342.3 → 111.6.

  • Instrument Parameters: Ion spray voltage, source temperature, collision energy, and other parameters should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the LC-MS/MS analysis of Itopride and this compound in a biological sample.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for sample analysis.

Conclusion

This guide provides a foundational framework for the comparative analysis of Itopride and its primary metabolite, this compound, by LC-MS/MS. The detailed protocols and comparative data serve as a valuable resource for researchers in the development and validation of robust analytical methods. The high sensitivity and specificity of LC-MS/MS make it the preferred technique for elucidating the pharmacokinetic profiles of Itopride and its metabolite, contributing to a comprehensive understanding of its disposition in biological systems. Researchers are encouraged to optimize the provided methods for their specific instrumentation and analytical requirements.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Itopride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Itopride N-Oxide, a primary metabolite and known oxidative degradation product of the prokinetic drug Itopride.[1] The selection of a robust and reliable analytical method is critical for impurity profiling, stability studies, and pharmacokinetic assessments in drug development. This document outlines the performance characteristics of commonly employed techniques, supported by experimental data from various validated methods.

Comparative Analysis of Analytical Methods

The determination of this compound is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] While specific cross-validation studies between different methods for this compound are not extensively published, a comparative analysis can be constructed from existing validated methods for Itopride and its degradation products.

The following tables summarize the performance of HPLC-UV and LC-MS/MS methods based on published validation data. It is important to note that these parameters may vary based on the specific laboratory conditions, instrumentation, and sample matrix.

Table 1: Performance Comparison of HPLC-UV Methods
ParameterMethod 1 (RP-HPLC)Method 2 (Stability-Indicating HPLC)
Linearity Range 80-120% of target concentration5-500 µg/mL
Correlation Coefficient (r²) 0.99950.9983
Accuracy (% Recovery) 100.01%98.8-100.1%
Precision (%RSD) < 2% (Intra-day & Inter-day)< 1% (Intra-day), < 2% (Inter-day)
Limit of Detection (LOD) Not explicitly stated0.019 µg/mL
Limit of Quantification (LOQ) Not explicitly stated0.353 µg/mL
Primary Application Quantification in tabletsStability-indicating assays

Data synthesized from multiple sources for comparative purposes.[3][4]

Table 2: Performance Comparison of LC-MS/MS Methods
ParameterMethod 3 (LC-MS/MS in Human Plasma)Method 4 (LC-MS/MS for Bioequivalence)
Linearity Range 3.33–500 ng/mL0.5-1000 ng/mL
Correlation Coefficient (r²) Not explicitly stated0.9999
Accuracy (% Recovery) ≥ 96.91%Not explicitly stated
Precision (%RSD) 2.31 - 3.68%Not explicitly stated
Lower Limit of Quantification (LLOQ) 3.33 ng/mL0.5 ng/mL
Primary Application Pharmacokinetic studiesBioequivalence studies

Data synthesized from multiple sources for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are generalized experimental protocols for the HPLC-UV and LC-MS/MS analysis of Itopride and its metabolites, including the N-Oxide.

HPLC-UV Method (Stability-Indicating)

This method is designed to separate Itopride from its degradation products, including this compound.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of the Itopride reference standard (e.g., 1 mg/mL) in methanol.

    • For forced degradation studies, subject the stock solution to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

    • Dilute the stressed samples and standard solutions to the desired concentration with the mobile phase before injection.

LC-MS/MS Method (For Biological Samples)

This method offers high sensitivity and selectivity for quantifying Itopride and its metabolites in complex matrices like plasma.

  • Instrumentation: A Liquid Chromatograph coupled with a tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 1 mM ammonium acetate with formic acid).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. For Itopride, a common transition is m/z 359.1 → 72.3. For this compound, the protonated molecule [M+H]⁺ would be approximately m/z 375.2, and a specific product ion would be selected for monitoring.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a volume of plasma (e.g., 100 µL), add an internal standard.

    • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate or butyl acetate).

    • Vortex and centrifuge the mixture.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.

Visualization of Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Execution & Data Collection cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion DefineObjective Define Objective (e.g., Impurity profiling, Bioanalysis) SelectMethods Select Methods for Comparison (e.g., HPLC-UV, LC-MS/MS) DefineObjective->SelectMethods PrepareSamples Prepare Standard and Spiked Samples of this compound SelectMethods->PrepareSamples ExecuteMethodA Execute Method A (e.g., HPLC-UV) PrepareSamples->ExecuteMethodA ExecuteMethodB Execute Method B (e.g., LC-MS/MS) PrepareSamples->ExecuteMethodB CollectDataA Collect Data for Method A ExecuteMethodA->CollectDataA CollectDataB Collect Data for Method B ExecuteMethodB->CollectDataB ValidateA Validate Method A Performance (Linearity, Accuracy, Precision) CollectDataA->ValidateA ValidateB Validate Method B Performance (Linearity, Accuracy, Precision) CollectDataB->ValidateB ComparePerformance Compare Performance Parameters ValidateA->ComparePerformance ValidateB->ComparePerformance StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, F-test) ComparePerformance->StatisticalAnalysis SelectOptimalMethod Select Optimal Method StatisticalAnalysis->SelectOptimalMethod

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Analysis of Itopride N-Oxide and Other Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the degradation profile of a pharmaceutical compound is paramount for ensuring its stability, safety, and efficacy. This guide provides a detailed comparison of Itopride N-Oxide and other degradation products of Itopride, supported by experimental data and methodologies.

Itopride, a gastroprokinetic agent, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. Among these, this compound is a significant metabolite and a primary product of oxidative degradation.[1] This guide will delve into the analytical methodologies used to identify and quantify these degradation products, with a focus on the data generated from forced degradation studies.

Quantitative Analysis of Itopride Degradation

Forced degradation studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[2] The following table summarizes the results of forced degradation studies on Itopride, indicating the conditions under which different degradation products are formed.

Stress ConditionReagents and ConditionsDegradation Products Formed
Acid Hydrolysis 1.0 N HCl at 80°C for 4 hoursDP-IV, DP-V, DP-VI
Alkaline Hydrolysis 1.0 N NaOH at 80°C for 4 hoursDP-IV, DP-V, DP-VI
Oxidative Degradation 15% H₂O₂ at 70°C for 4 hoursDP-VIII (this compound)
Neutral Hydrolysis Water at 80°C for 12 hoursMinimal degradation
Thermal Degradation Solid drug at 100°C for 168 hoursStable
Photolytic Degradation 1.2 million lux hours and 200 Wh/m² UVStable

DP refers to Degradation Product. The numbering (e.g., DP-IV) is as designated in the cited research.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the forced degradation and analysis of Itopride and its degradation products.

Forced Degradation Studies

These studies are performed to intentionally degrade the drug substance to identify the resulting degradation products.

  • Preparation of Stock Solution: An accurately weighed sample of Itopride (25 mg) is dissolved in methanol in a 25 ml volumetric flask to obtain a stock solution with a concentration of 1000 µg/ml.[3] For degradation studies, a concentration of 1 mg/ml is typically used.[3]

  • Acid Hydrolysis: 1 ml of the stock solution is mixed with 1 ml of 1.0 N HCl and heated at 80°C for 4 hours. The solution is then neutralized with 1.0 N NaOH.

  • Alkaline Hydrolysis: 1 ml of the stock solution is mixed with 1 ml of 1.0 N NaOH and heated at 80°C for 4 hours. The solution is then neutralized with 1.0 N HCl.

  • Oxidative Degradation: 1 ml of the stock solution is mixed with 1 ml of 15% H₂O₂ and kept at 70°C for 4 hours in the dark.

  • Thermal Degradation: The solid Itopride drug is exposed to a temperature of 100°C for 24, 72, and 168 hours for both dry and wet heat conditions.

  • Photolytic Degradation: The solid Itopride drug is exposed to 1.2 million lux hours of fluorescent light and 200 Wh/m² of UV light.

Analytical Method for Degradation Products

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed to separate and quantify Itopride from its degradation products.

  • Chromatographic System: A Liquid Chromatograph coupled with a Photo Diode Array (PDA) detector and a Mass Spectrometer (MS) is used for analysis.

  • Column: A Kromasil C18 column (250×4.6 mm, 5µm) is typically used.

  • Mobile Phase: A mixture of methanol and water in a 55:45 (v/v) ratio is used as the mobile phase.

  • Flow Rate: The flow rate is maintained at 1 ml/min.

  • Detection Wavelength: The eluent is monitored at a wavelength of 215 nm.

Visualizing the Process and Pathways

To better understand the experimental process and the degradation pathways of Itopride, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis Itopride Itopride Drug Substance StockSolution Stock Solution (1 mg/mL) Itopride->StockSolution Thermal Thermal Stress (100°C, up to 168h) Itopride->Thermal Photo Photolytic Stress (1.2M lux h, 200 Wh/m²) Itopride->Photo Acid Acid Hydrolysis (1.0 N HCl, 80°C, 4h) StockSolution->Acid Alkali Alkaline Hydrolysis (1.0 N NaOH, 80°C, 4h) StockSolution->Alkali Oxidation Oxidative Stress (15% H2O2, 70°C, 4h) StockSolution->Oxidation HPLC HPLC-PDA Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Identification HPLC->LCMS

Experimental workflow for forced degradation of Itopride.

G cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation Itopride Itopride DP_IV DP-IV Itopride->DP_IV Amide Hydrolysis DP_V DP-V Itopride->DP_V Amide Hydrolysis DP_VI DP-VI Itopride->DP_VI Amide Hydrolysis DP_VIII DP-VIII (this compound) Itopride->DP_VIII N-Oxidation

Proposed degradation pathways of Itopride.

Conclusion

The analysis of Itopride degradation products, particularly this compound, is crucial for ensuring the quality and stability of Itopride formulations. The forced degradation studies and the stability-indicating HPLC method described provide a robust framework for identifying and quantifying these impurities. Itopride demonstrates susceptibility to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while remaining stable under thermal and photolytic stress. The primary degradation pathways involve the hydrolysis of the amide linkage and the N-oxidation of the dimethylamino group. This comprehensive understanding is vital for the development of stable dosage forms and for meeting regulatory requirements.

References

A Comparative Guide to Inter-Laboratory Quantification of Itopride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of established bioanalytical methods for the quantification of Itopride N-Oxide, the primary metabolite of Itopride. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and stability studies. This document summarizes key performance parameters of common analytical techniques, details experimental protocols, and visualizes a standardized inter-laboratory comparison workflow.

This compound is a critical analyte in the pharmacokinetic profiling of Itopride, a prokinetic agent. The accurate and precise quantification of this metabolite is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug. As Itopride is primarily metabolized in the liver to this compound, consistent measurement across different laboratories is crucial for reliable clinical and preclinical data interpretation.[1][2]

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the quantification of Itopride and its metabolites.[3][4] While HPLC-UV offers robustness and cost-effectiveness, LC-MS/MS provides superior sensitivity and selectivity, which is often necessary for detecting low concentrations in biological matrices.[5]

The following tables summarize typical performance characteristics for these methods based on published data for Itopride and similar analytes. These tables serve as a baseline for what to expect in an inter-laboratory comparison.

Table 1: Performance Characteristics of HPLC-UV for Itopride Quantification

ParameterTypical Performance
Linearity Range100 - 1200 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)100 ng/mL
Accuracy (% Recovery)93 - 98%
Precision (%RSD)< 15%

Data synthesized from studies on Itopride hydrochloride in plasma.

Table 2: Performance Characteristics of LC-MS/MS for Metabolite Quantification

ParameterTypical Performance
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%CV)< 15%
Recovery87 - 95%

Data based on a representative LC-MS/MS method for a drug and its N-Oxide metabolite.

Experimental Protocols

A standardized protocol is fundamental for a successful inter-laboratory comparison. Below are representative methodologies for sample preparation and analysis.

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting Itopride and this compound from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of a working internal standard solution (e.g., a stable isotope-labeled Itopride or a structurally similar compound) to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the tube to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the clear supernatant and transfer it to an autosampler vial for analysis.

Protocol 1: HPLC-UV Analysis

This method is suitable for studies where higher concentrations of this compound are expected.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and methanol (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Protocol 2: LC-MS/MS Analysis

This highly sensitive method is ideal for pharmacokinetic studies requiring low detection limits.

  • Chromatographic System: An HPLC or UPLC system coupled to a tandem mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions would be monitored for this compound and the internal standard. For this compound, the protonated molecule [M+H]⁺ is expected at approximately m/z 375.2.

Inter-Laboratory Comparison Workflow

To ensure consistency and reliability of results across different analytical sites, a well-defined workflow for an inter-laboratory comparison is essential. The following diagram illustrates the key stages of such a study.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Compilation & Analysis A Centralized Preparation of QC Samples & Calibrators B Distribution of Standardized Protocols & Samples to Participating Labs A->B Shipment C Lab 1: Sample Analysis using Standardized Protocol B->C Analysis Request D Lab 2: Sample Analysis using Standardized Protocol B->D Analysis Request E Lab 3: Sample Analysis using Standardized Protocol B->E Analysis Request F Submission of Raw Data & Results to Central Coordinator C->F D->F E->F G Statistical Analysis of Inter-Laboratory Precision & Accuracy F->G Data Aggregation H Generation of Comparison Report G->H Evaluation

References

A Comparative Guide to the Specificity and Selectivity of Assays for Itopride in the Presence of Itopride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Itopride, a prokinetic agent, with a specific focus on the challenges posed by its major metabolite and degradation product, Itopride N-Oxide. Ensuring that an assay can distinguish between the parent drug and its metabolites is critical for accurate pharmacokinetic, stability, and quality control studies. This document outlines the performance of common analytical techniques, supported by experimental data from published literature, to aid researchers in selecting the most appropriate method for their needs.

Introduction to Itopride and this compound

Itopride hydrochloride is a gastroprokinetic agent that exerts its effects through a dual mechanism: dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[1][2] This dual action increases acetylcholine concentrations in the gastrointestinal tract, leading to enhanced motility.[1][2] The primary metabolic pathway of Itopride involves N-oxidation, catalyzed by flavin-containing monooxygenase 3 (FMO3), to form this compound.[3] This metabolite is the main form in which the drug is excreted. Given their structural similarity, the ability of an analytical method to specifically and selectively quantify Itopride without interference from this compound is paramount.

Comparative Analysis of Analytical Methods

The two most prevalent analytical techniques for the quantification of Itopride in various matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While both methods are capable of separating Itopride from its N-oxide, they offer different levels of specificity, sensitivity, and selectivity.

Data Presentation: Performance Characteristics
ParameterHPLC-UVLC-MS/MSReferences
Specificity GoodExcellent
Selectivity Moderate to GoodExcellent
Sensitivity (LOD/LOQ) Higher (ng/mL to µg/mL range)Lower (pg/mL to ng/mL range)
Linearity Range Typically narrowerTypically wider
Matrix Effects Less susceptibleMore susceptibleInferred from principles
Instrumentation Cost LowerHigherGeneral knowledge
Run Time Generally longerCan be very short (e.g., 2 min)

Specificity refers to the ability of the assay to measure unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of this guide, it primarily refers to the ability to distinguish Itopride from this compound.

While stability-indicating HPLC-UV methods have been developed to separate Itopride from its degradation products, including the N-oxide, LC-MS/MS offers inherently higher selectivity. This is due to the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard. This technique significantly reduces the likelihood of interference from compounds with similar retention times.

Experimental Protocols

The following are representative experimental protocols for the analysis of Itopride and this compound using HPLC-UV and LC-MS/MS. These are synthesized from various published methods and should be adapted and validated for specific laboratory conditions.

HPLC-UV Method

This protocol is based on a stability-indicating reversed-phase HPLC method.

1. Sample Preparation (for Pharmaceutical Formulations):

  • Accurately weigh and powder a sufficient number of tablets.

  • Transfer a portion of the powder equivalent to a known amount of Itopride (e.g., 25 mg) into a volumetric flask.

  • Dissolve the powder in a suitable solvent, such as methanol or the mobile phase, and sonicate to ensure complete dissolution.

  • Dilute to the final volume with the solvent and filter through a 0.45 µm filter to remove excipients.

  • Prepare further dilutions as necessary to fall within the calibration curve range.

2. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 55:45 v/v). The pH of the buffer may need optimization.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a wavelength where Itopride has significant absorbance (e.g., 215 nm or 258 nm).

  • Injection Volume: 10-20 µL.

3. Validation of Specificity and Selectivity:

  • Specificity is established by demonstrating that there is no interference from excipients or degradation products at the retention time of Itopride. This is often done by analyzing a placebo sample and stressed samples (acid, base, oxidation, heat, light).

  • Selectivity is demonstrated by achieving baseline separation between the peaks of Itopride and this compound. The resolution between the two peaks should be greater than 1.5.

LC-MS/MS Method

This protocol is suitable for the analysis of Itopride in biological matrices like plasma.

1. Sample Preparation (for Plasma Samples):

  • To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., a deuterated analog of Itopride or another suitable compound).

  • Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.

  • Alternatively, a liquid-liquid extraction (LLE) can be performed using a suitable organic solvent (e.g., ethyl acetate or butyl acetate).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins or separate the layers.

  • Transfer the supernatant or the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Column: A reversed-phase column, often shorter than in HPLC-UV for faster analysis (e.g., C18, 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Itopride and the internal standard. For Itopride, a common transition is m/z 359.5 -> 72.3.

3. Validation of Specificity and Selectivity:

  • Specificity is demonstrated by analyzing blank plasma samples from multiple sources to ensure no endogenous components interfere with the detection of Itopride or the internal standard.

  • Selectivity is confirmed by analyzing samples spiked with this compound and other potential metabolites to ensure that they do not produce a signal in the MRM channels of Itopride and the internal standard.

Mandatory Visualizations

Signaling Pathway of Itopride's Dual Mechanism of Action

Itopride_Mechanism Itopride's Dual Mechanism of Action cluster_inhibition Inhibitory Pathways cluster_stimulation Stimulatory Pathways Itopride Itopride D2_Receptor Dopamine D2 Receptor Itopride->D2_Receptor Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits Increased_ACh Increased Acetylcholine Concentration Acetylcholine_release Inhibition of Acetylcholine Release D2_Receptor->Acetylcholine_release Leads to Acetylcholine_breakdown Acetylcholine Breakdown AChE->Acetylcholine_breakdown Catalyzes Dopamine Dopamine Dopamine->D2_Receptor Activates GI_Motility Increased Gastrointestinal Motility Increased_ACh->GI_Motility Promotes Acetylcholine Acetylcholine Acetylcholine->AChE

Caption: Itopride's dual mechanism of action.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow LC-MS/MS Experimental Workflow for Itopride Analysis start Start: Plasma Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection data_acquisition Data Acquisition (MRM) injection->data_acquisition data_analysis Data Analysis and Quantification data_acquisition->data_analysis end End: Itopride Concentration data_analysis->end

Caption: A typical workflow for Itopride quantification in plasma by LC-MS/MS.

Logical Relationship of Assay Specificity and Selectivity

Assay_Specificity_Selectivity Relationship of Assay Specificity and Selectivity cluster_analytes Sample Components Assay Analytical Assay Specificity Specificity (Measures only the analyte) Assay->Specificity Requires Selectivity Selectivity (Differentiates analyte from others) Assay->Selectivity Requires Accurate_Quantification Accurate Quantification of Itopride Specificity->Accurate_Quantification Ensures Itopride Itopride Specificity->Itopride Targets Itopride_N_Oxide This compound Specificity->Itopride_N_Oxide Excludes Other_Metabolites Other Metabolites/ Degradants Specificity->Other_Metabolites Excludes Matrix_Components Matrix Components Specificity->Matrix_Components Excludes Selectivity->Accurate_Quantification Ensures Selectivity->Itopride Distinguishes Selectivity->Itopride_N_Oxide

Caption: The interplay of specificity and selectivity for accurate Itopride analysis.

References

Comparison of different extraction methods for Itopride N-Oxide from plasma

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of plasma extraction methodologies for Itopride N-Oxide is essential for researchers in drug metabolism and pharmacokinetics. While specific studies on this compound extraction are limited, methods validated for its parent drug, Itopride Hydrochloride, provide a robust foundation for developing and optimizing extraction protocols. This guide compares the three most common bioanalytical sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), using data from Itopride Hydrochloride as a surrogate.

The selection of an appropriate extraction method is critical for obtaining clean extracts, minimizing matrix effects, and achieving the desired sensitivity and selectivity for accurate quantification of this compound in plasma samples. The choice depends on various factors, including the required sample cleanliness, throughput needs, and the analytical technique employed for detection, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Extraction Method Performance

The following table summarizes the performance characteristics of Protein Precipitation, Liquid-Liquid Extraction, and an illustrative Solid-Phase Extraction method for the extraction of Itopride from plasma. This data, derived from studies on Itopride Hydrochloride, serves as a valuable reference for this compound extraction.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE) (Illustrative)
Recovery >80%[1][2]66% - >80%[1][3]>90% (Typical for optimized method)[1]
Linearity Range 5 - 1000 ng/mL0.5 - 1000 ng/mL0.5 - 1000 ng/mL (Typical)
Lower Limit of Quantitation (LLOQ) 5 ng/mL0.5 - 14 ng/mL0.5 ng/mL (Typical)
Matrix Effect Prone to significant matrix effectsModerate matrix effectsMinimal matrix effects
Throughput HighModerateHigh (with automation)
Selectivity LowModerateHigh

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each extraction method.

PPT_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_solvent Add Precipitating Solvent (e.g., ACN) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze

Protein Precipitation (PPT) Workflow

LLE_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_ph Adjust pH (Alkalinize) add_is->add_ph add_solvent Add Extraction Solvent add_ph->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Liquid-Liquid Extraction (LLE) Workflow

SPE_Workflow condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate load Load Sample equilibrate->load wash1 Wash 1 (Remove Polar Interferences) load->wash1 wash2 Wash 2 (Remove Non-polar Interferences) wash1->wash2 elute Elute Analyte wash2->elute analyze LC-MS/MS Analysis elute->analyze

Solid-Phase Extraction (SPE) Workflow

Detailed Experimental Protocols

Below are detailed protocols for each extraction method, based on literature for Itopride Hydrochloride. These can be adapted for this compound.

Protein Precipitation (PPT)

This method is favored for its speed and simplicity, making it suitable for high-throughput applications. However, it offers the least sample cleanup, which can lead to significant matrix effects.

Materials:

  • Plasma sample containing this compound

  • Acetonitrile (ACN), HPLC grade

  • 10% Perchloric Acid

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 500 µL of plasma sample, add an appropriate amount of internal standard.

  • Add 1.5 mL of cold acetonitrile to precipitate the plasma proteins. Alternatively, 500 µL of 10% perchloric acid can be used.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the samples at 4000-10,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, offering a balance between sample cleanliness and throughput.

Materials:

  • Plasma sample containing this compound

  • Alkalinizing agent (e.g., sodium hydroxide solution)

  • Extraction solvent (e.g., butyl acetate, diethyl ether, or a mixture of tert-butyl methyl ether and dichloromethane)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Protocol:

  • To a known volume of plasma, add the internal standard.

  • Add 100 µL of an alkalinizing agent to adjust the pH, ensuring this compound is in its free base form for efficient extraction.

  • Add 2 mL of the selected organic extraction solvent.

  • Vortex the mixture for 5 minutes to facilitate the extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE offers the highest selectivity and provides the cleanest extracts, which is ideal for methods requiring low detection limits and minimal matrix effects. The following is an illustrative protocol that can be optimized for this compound.

Materials:

  • Plasma sample containing this compound

  • SPE cartridge (e.g., C18 or a mixed-mode cation exchange)

  • 4% Phosphoric acid in water

  • 2% Formic acid in water

  • Methanol

  • Elution solvent (e.g., methanol with 5% ammonia)

  • SPE manifold (vacuum or positive pressure)

Illustrative Protocol:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.

  • Sample Loading: Dilute 500 µL of the plasma sample with 500 µL of 4% phosphoric acid in water and load it onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with a suitable solvent. For a basic compound like Itopride (and likely its N-Oxide), an acidified organic solvent or a basic organic solvent would be used depending on the sorbent chemistry.

  • The eluate can then be evaporated and reconstituted or directly injected for analysis.

Conclusion

The choice of extraction method for this compound from plasma is a critical decision that impacts the quality and reliability of bioanalytical data.

  • Protein Precipitation is a rapid and simple method suitable for high-throughput screening where extensive sample cleanup is not paramount.

  • Liquid-Liquid Extraction offers a good compromise between sample purity and operational complexity, effectively reducing matrix effects compared to PPT.

  • Solid-Phase Extraction provides the cleanest samples and highest recovery rates, making it the method of choice for assays demanding the lowest limits of detection and minimal matrix interference.

Researchers should select the method that best aligns with their specific analytical requirements, considering factors such as desired sensitivity, sample throughput, and available instrumentation. The provided protocols for Itopride Hydrochloride offer a solid starting point for the development of a validated extraction method for this compound.

References

A Head-to-Head Comparison of UV and MS Detection for Itopride N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and metabolic studies, the accurate and sensitive detection of metabolites is paramount. Itopride N-Oxide, a primary metabolite of the prokinetic agent Itopride, serves as a critical biomarker in pharmacokinetic and safety assessments. The choice of analytical technique for its quantification can significantly impact the quality and reliability of these studies. This guide provides a detailed head-to-head comparison of two common detection methods coupled with high-performance liquid chromatography (HPLC): Ultraviolet (UV) detection and Mass Spectrometry (MS).

This comparison will delve into the principles of each technique, present a summary of their performance metrics, provide detailed experimental protocols, and illustrate the analytical workflow, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their choice of analytical methodology.

Executive Summary of Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation of complex mixtures. The detector coupled to the HPLC system is crucial for identifying and quantifying the separated components.

UV detection is a widely used, robust, and cost-effective method that measures the absorbance of UV-Vis light by the analyte. Its applicability is dependent on the presence of a chromophore in the molecule.

Mass Spectrometry (MS) , on the other hand, identifies and quantifies compounds based on their mass-to-charge ratio (m/z). It is a highly sensitive and selective technique, capable of providing structural information and detecting compounds at very low concentrations.

Quantitative Performance Comparison

ParameterHPLC-UV DetectionLC-MS/MS Detection
Principle Absorbance of UV lightMass-to-charge ratio (m/z)
Selectivity ModerateHigh to Very High
Sensitivity (LOD/LOQ) Higher (µg/mL to high ng/mL range)Lower (low ng/mL to pg/mL range)
Linearity Range 5-50 µg/mL[1]0.5-1000 ng/mL[2]
Limit of Detection (LOD) ~1.96 ng/mL (for Itopride)Sub-ng/mL
Limit of Quantification (LOQ) ~5.98 ng/mL (for Itopride)0.5 ng/mL (for Itopride)[2]
Cost LowHigh
Complexity LowHigh
Matrix Effect LowHigh

Experimental Protocols

Detailed methodologies for the analysis of Itopride and its metabolites are crucial for reproducibility and method validation. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS detection.

HPLC-UV Method for Itopride Analysis

This method is adapted from a validated stability-indicating HPLC method for Itopride.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and water (55:45, v/v) is commonly used.[3] Isocratic elution is often employed for simplicity.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 215 nm or 258 nm, where Itopride shows significant absorbance.[3]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

    • For biological samples, a protein precipitation step followed by centrifugation and filtration is necessary.

LC-MS/MS Method for Itopride Analysis

This protocol is based on a validated method for the determination of Itopride in human plasma.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., YMC C18, 50 mm x 2.0 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 1 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is 1 mM ammonium acetate buffer-methanol (20:80, v/v).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • For Itopride: m/z 359.5 → 166.1.

      • For this compound (expected): The precursor ion would be the protonated molecule [M+H]⁺, which has a monoisotopic mass of approximately 375.18. A specific product ion would be selected for monitoring.

  • Sample Preparation (for plasma samples):

    • To a 100 µL plasma sample, add an internal standard.

    • Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., butyl acetate).

    • Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Workflow and Pathway Diagrams

Visualizing the experimental workflow and the metabolic pathway provides a clearer understanding of the analytical process and the biological context.

General Workflow for Drug Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (LLE, SPE, or PPT) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC UV_Detector UV Detection HPLC->UV_Detector MS_Detector MS Detection HPLC->MS_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition MS_Detector->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Experimental workflow for the analysis of this compound.

Metabolic Pathway of Itopride Itopride Itopride N_Oxide This compound Itopride->N_Oxide N-Oxygenation (FMOs)

Caption: Metabolic conversion of Itopride to this compound.

Conclusion

The choice between UV and MS detection for the analysis of this compound is contingent on the specific requirements of the study.

  • HPLC-UV is a reliable and cost-effective method suitable for routine analysis and quality control where high sensitivity is not the primary concern and the concentration of the analyte is expected to be in the µg/mL range. Its simplicity makes it an attractive option for laboratories with limited resources.

  • LC-MS/MS is the superior choice for applications demanding high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices where the concentration of this compound is typically low (ng/mL to pg/mL range). The structural information provided by MS also adds a layer of confidence in the identification of the metabolite.

For drug development professionals, LC-MS/MS is generally the preferred method for metabolite quantification due to its ability to provide accurate and precise data at physiologically relevant concentrations, which is crucial for regulatory submissions. However, HPLC-UV can still play a valuable role in earlier stages of development and for the analysis of bulk drug substances and formulations.

References

Comparative Guide to Analytical Methods for Itopride N-Oxide: A Focus on Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Itopride N-Oxide, a primary metabolite and known oxidative degradation product of the prokinetic drug Itopride. Understanding the analytical performance of methods to quantify this compound is crucial for impurity profiling, stability studies, and pharmacokinetic assessments. This document summarizes key validation parameters, presents detailed experimental protocols, and visualizes analytical workflows to aid researchers in selecting and implementing the most suitable method for their needs.

Overview of Analytical Techniques

The determination of this compound, often in the presence of its parent drug, Itopride, necessitates robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prevalent technique. For enhanced sensitivity and selectivity, particularly in complex biological matrices, tandem mass spectrometry (LC-MS/MS) is often the method of choice.

This guide focuses on a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, which is capable of separating Itopride from its degradation products, including this compound. While specific quantitative validation data for this compound is not extensively published, the performance of stability-indicating methods for the parent drug provides a strong indication of the method's capability for its related impurities.

Performance Comparison of Analytical Methods

The following table summarizes the validation parameters for a stability-indicating HPLC method developed for Itopride, which is also capable of separating this compound.

Table 1: Summary of Validation Data for a Stability-Indicating HPLC Method for Itopride

ParameterHPLC-UV
Linearity Range 60 - 300 µg/mL
Correlation Coefficient (r²) 0.9983
Accuracy (% Recovery) 98.8 - 100.1%
Precision (RSD) < 1% (Intra-day), < 2% (Inter-day)

Note: The data presented is for the parent drug, Itopride, from a stability-indicating method designed to separate it from its degradation products, including this compound. Specific validation data for this compound was not available in the reviewed literature.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the validation of a stability-indicating HPLC method for Itopride and the identification of its degradation products, including this compound.

Stability-Indicating HPLC Method for Itopride and this compound

This method is designed to separate Itopride from its degradation products formed under various stress conditions.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol:Water (55:45, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 µL

  • Standard Solution Preparation:

    • Prepare a stock solution of Itopride reference standard in a suitable solvent (e.g., methanol).

    • Prepare working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 60-300 µg/mL).

  • Sample Preparation (Forced Degradation Study):

    • Acid Degradation: Treat the drug substance with 1.0 N HCl and heat at 80°C.

    • Alkali Degradation: Treat the drug substance with 1.0 N NaOH and heat at 80°C.

    • Oxidative Degradation: Treat the drug substance with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature. This compound is a primary product of oxidative stress.

    • Thermal Degradation: Expose the solid drug to dry heat.

    • Photolytic Degradation: Expose the drug substance to UV and fluorescent light.

    • Neutralize the acidic and alkaline samples before injection.

  • Method Validation:

    • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo mixture or a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.

    • Precision:

      • Intra-day Precision (Repeatability): Analyze replicate injections of a standard solution at a single concentration on the same day.

      • Inter-day Precision (Intermediate Precision): Analyze replicate injections of a standard solution on different days.

      • Calculate the Relative Standard Deviation (RSD) for the peak areas.

Alternative Method: LC-MS/MS for Higher Sensitivity

For bioanalytical applications requiring lower detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative. While a specific validated method for this compound was not detailed in the available literature, a general approach can be outlined.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions: Typically a reversed-phase C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: A specific precursor ion (the protonated molecule [M+H]⁺ of this compound) and a characteristic product ion would be monitored for quantification.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for method validation.

Linearity_Assessment cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Stock Prepare Stock Solution of this compound Dilutions Prepare Serial Dilutions (e.g., 5 concentrations) Stock->Dilutions Inject Inject each concentration into HPLC/LC-MS Dilutions->Inject Record Record Peak Areas Inject->Record Plot Plot Calibration Curve (Peak Area vs. Concentration) Record->Plot Calculate Calculate Correlation Coefficient (r²) Plot->Calculate

Caption: Workflow for Linearity Assessment of an Analytical Method.

Accuracy_Precision_Workflow cluster_prep Sample Preparation cluster_accuracy Accuracy (Recovery) cluster_precision Precision (RSD) QC_Samples Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) Spike Spike known amounts into placebo/matrix QC_Samples->Spike Intra_Day Intra-Day Precision (n=6 on Day 1) QC_Samples->Intra_Day Inter_Day Inter-Day Precision (n=6 on Day 2 & 3) QC_Samples->Inter_Day Analyze_Spiked Analyze spiked samples Spike->Analyze_Spiked Calculate_Recovery Calculate % Recovery Analyze_Spiked->Calculate_Recovery Calculate_RSD Calculate % RSD Intra_Day->Calculate_RSD Inter_Day->Calculate_RSD

Caption: Workflow for Determining Accuracy and Precision.

Conclusion

The analytical methods for Itopride, particularly stability-indicating HPLC-UV methods, provide a solid foundation for the analysis of its N-Oxide metabolite. These methods demonstrate good linearity, accuracy, and precision for the parent compound, which is indicative of their suitability for quantifying related impurities. For applications requiring higher sensitivity, such as pharmacokinetic studies in biological fluids, the development and validation of a dedicated LC-MS/MS method for this compound would be the recommended approach. Researchers should consider the specific requirements of their study, including the sample matrix and required sensitivity, when selecting the most appropriate analytical technique. Further studies explicitly validating analytical methods for the quantitative determination of this compound would be a valuable contribution to the field.

Comparative Stability of Itopride and its N-Oxide Metabolite Under Stress Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of Itopride Hydrochloride, a key gastroprokinetic agent, and its primary metabolite, Itopride N-Oxide, under various stress conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines. Understanding the degradation pathways and stability profiles of a drug substance and its metabolites is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document details the degradation behavior of Itopride, summarizes quantitative data from forced degradation studies, and provides detailed experimental methodologies.

While extensive data is available on the stability of Itopride, this guide also highlights the role of this compound as a significant degradation product, particularly under oxidative stress. It is important to note that while this compound is a known metabolite and is utilized in stability studies of the parent drug, comprehensive, publicly available data on its own intrinsic stability under a full range of stress conditions is limited.[1] This guide, therefore, focuses on the established stability profile of Itopride and the formation of this compound, offering a foundational understanding for researchers in the field.

Executive Summary of Stability Profiles

Forced degradation studies reveal that Itopride Hydrochloride is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][3] Conversely, it demonstrates relative stability under thermal and photolytic stress.[2][3] The primary degradation pathways involve the hydrolysis of the amide and ether linkages within the Itopride molecule. This compound is a characteristic product of oxidative stress on Itopride.

Data Presentation: Itopride Hydrochloride Degradation

The following table summarizes the observed degradation of Itopride Hydrochloride under various stress conditions.

Stress ConditionReagents and ConditionsObservation% Degradation (Approximate)Degradation Products
Acidic Hydrolysis 1.0 N HCl, 80°C, 4 hoursSignificant Degradation15-25%Amide and ether hydrolysis products
Alkaline Hydrolysis 1.0 N NaOH, 80°C, 4 hoursSignificant Degradation10-20%Amide and ether hydrolysis products
Oxidative Stress 15% H₂O₂, 70°C, 4 hoursSignificant Degradation20-30%This compound and other oxidative products
Thermal Degradation Dry Heat, 100°C, 168 hoursMinimal to No Degradation< 5%Not significant
Photolytic Degradation 1.2 million lux hours, 200 Wh/m² UVMinimal to No Degradation< 5%Not significant

Note: The percentage of degradation can vary based on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the stress testing of Itopride Hydrochloride are provided below. These protocols are essential for replicating stability studies and for the development of stability-indicating analytical methods.

Preparation of Stock Solution

A stock solution of Itopride Hydrochloride is prepared at a concentration of 1 mg/mL in methanol.

Stress Conditions
  • Acidic Hydrolysis: To 1 mL of the stock solution, 1 mL of 1.0 N HCl is added. The mixture is heated at 80°C for 4 hours. After cooling, the solution is neutralized with 1.0 N NaOH and diluted with the mobile phase for analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, 1 mL of 1.0 N NaOH is added. The mixture is heated at 80°C for 4 hours. After cooling, the solution is neutralized with 1.0 N HCl and diluted with the mobile phase for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 15% H₂O₂ is added. The solution is kept at 70°C for 4 hours in the dark to prevent photo-oxidation. The solution is then diluted with the mobile phase for analysis.

  • Thermal Degradation: Solid Itopride Hydrochloride powder is exposed to a temperature of 100°C in a hot air oven for up to 168 hours. Following exposure, the powder is dissolved in the mobile phase to the target concentration for analysis.

  • Photolytic Degradation: Solid Itopride Hydrochloride powder is exposed to light providing 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter. After exposure, the powder is dissolved in the mobile phase for analysis.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically employed for the analysis of Itopride and its degradation products.

  • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Methanol : Water (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm or 258 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies on Itopride Hydrochloride.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Itopride Stock Solution (1 mg/mL in Methanol) acid Acidic Hydrolysis (1.0 N HCl, 80°C, 4h) stock->acid alkali Alkaline Hydrolysis (1.0 N NaOH, 80°C, 4h) stock->alkali oxidative Oxidative Stress (15% H2O2, 70°C, 4h) stock->oxidative thermal Thermal Degradation (100°C, 168h) stock->thermal photo Photolytic Degradation (1.2M lux h, 200 Wh/m²) stock->photo neutralize Neutralization & Dilution acid->neutralize alkali->neutralize oxidative->neutralize hplc HPLC Analysis thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for Itopride Hydrochloride forced degradation studies.

Degradation Pathway of Itopride

This diagram illustrates the primary degradation pathways of Itopride under hydrolytic and oxidative stress.

G cluster_hydrolysis Hydrolytic Stress (Acidic/Alkaline) cluster_oxidative Oxidative Stress itopride Itopride hydrolysis_products Amide & Ether Hydrolysis Products itopride->hydrolysis_products Hydrolysis n_oxide This compound itopride->n_oxide Oxidation

Caption: Primary degradation pathways of Itopride.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Itopride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Itopride N-Oxide, a metabolite of Itopride, requires careful management at the end of its lifecycle within a research setting. This guide provides essential, step-by-step procedures for its safe disposal, aligning with general best practices for laboratory chemical waste.

Immediate Safety and Handling Considerations

Key Handling Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles[2].

  • Avoid the formation of dust and aerosols. Handle in a well-ventilated area or under a fume hood[3][4].

  • In case of a spill, collect the material promptly and dispose of it as hazardous waste. Do not discharge into sewer systems[3].

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's hazardous waste program. Adherence to institutional and local regulations is mandatory.

  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.

    • Based on general guidelines, pharmaceutical waste may be classified under various federal and state regulations. It is essential to consult with your EHS department for accurate classification.

  • Segregation and Storage:

    • Collect this compound waste in a designated, properly labeled, and sealed container.

    • The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name, "this compound".

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure incompatible wastes are stored separately to prevent dangerous reactions.

  • Container Management:

    • Keep the waste container closed except when adding waste.

    • Do not overfill containers. Once a container is full, it must be removed from the SAA within three days.

    • Empty containers that held this compound should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Disposal Request and Pickup:

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the full waste container.

    • Do not dispose of this compound down the drain or in the regular trash. Evaporation is not an acceptable method of disposal.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory guidelines provide maximum accumulation volumes for hazardous waste.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA55 gallons
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)
Maximum Storage Time for Partially Filled Containers in SAA1 year

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

start Start: This compound Waste Generated is_hazardous Classify as Hazardous Waste? start->is_hazardous collect_waste Collect in Designated Hazardous Waste Container is_hazardous->collect_waste Yes consult_ehs Consult Institutional EHS for Guidance is_hazardous->consult_ehs Uncertain label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Accumulation Start Date collect_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa monitor_saa Monitor SAA: - Container Closed - Check for Leaks - Volume Limits store_saa->monitor_saa is_full Container Full? monitor_saa->is_full is_full->monitor_saa No request_pickup Request Waste Pickup from EHS/Waste Management is_full->request_pickup Yes end End: Proper Disposal request_pickup->end

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific waste disposal policies and procedures and contact their Environmental Health and Safety department for definitive guidance.

References

Personal protective equipment for handling Itopride N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for handling Itopride N-Oxide in a research and development setting. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, actionable steps for the handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is limited, it should be handled with the same level of caution as its parent compound, Itopride Hydrochloride, and as a potent active pharmaceutical ingredient (API). The primary risks are associated with inhalation of dust particles and direct contact with skin and eyes.

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Hand Protection Nitrile or neoprene gloves (ASTM D6978 compliant)To prevent skin contact. Gloves should be inspected before use and disposed of after handling the compound.
Eye Protection Safety goggles with side-shields or a face shieldTo protect eyes from dust and splashes.
Respiratory Protection NIOSH-approved N95 or P1 dust mask (for nuisance levels of dust) or a self-contained breathing apparatus for significant aerosol generation or spills.[1]To prevent inhalation of fine particles.
Body Protection Impermeable, long-sleeved laboratory coat that closes in the back, with knit or elastic cuffs.To protect skin and clothing from contamination.
Foot Protection Closed-toe shoes and shoe coversTo prevent contamination of personal footwear.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial when working with this compound to minimize exposure and prevent contamination.

Experimental Protocol for Handling Solid this compound

  • Preparation : Before handling the compound, ensure that the designated workspace (e.g., a chemical fume hood or a ventilated balance enclosure) is clean and uncluttered. Assemble all necessary equipment, including weighing papers, spatulas, and waste containers.

  • Donning PPE : Put on all required PPE in the correct order: shoe covers, gown, hair cover, mask, eye protection, and finally, gloves.

  • Weighing and Aliquoting :

    • Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Carefully weigh the desired amount of this compound. Avoid creating dust by handling the compound gently.

    • If preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.

  • Post-Handling :

    • Clean all equipment and the work surface thoroughly with an appropriate solvent (e.g., 70% ethanol) followed by water.

    • Dispose of all contaminated disposables (gloves, weighing papers, etc.) in a designated hazardous waste container.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Wash hands thoroughly with soap and water after removing all PPE.

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Workspace gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound in Hood don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution clean_surface Clean Surfaces & Equipment prepare_solution->clean_surface dispose_waste Dispose of Contaminated Waste clean_surface->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary to mitigate any potential harm.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response Protocol

  • Evacuate : Immediately evacuate the area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Avoid creating dust.

  • Collect : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.

Waste Segregation and Disposal Pathway

  • Solid Waste :

    • Collect all solid waste, including unused compound, contaminated weighing papers, and PPE, in a clearly labeled, sealed, and puncture-resistant container.

    • The label should read "Hazardous Waste: this compound" and include the date.

  • Liquid Waste :

    • Collect all liquid waste from experiments and cleaning in a separate, labeled, and leak-proof container.

    • The label should specify the contents, including solvents used.

  • Disposal :

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Disposal Decision Tree

cluster_waste_type cluster_solid_disposal cluster_liquid_disposal cluster_final_disposal start This compound Waste Generated waste_type Solid or Liquid? start->waste_type solid_waste Solid Waste (PPE, disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsate) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage disposal_vendor Transfer to Licensed Disposal Vendor storage->disposal_vendor

Caption: Decision tree for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.